2-Amino-3-phenylpropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXNAHRDJXOJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55379-75-4 | |
| Record name | 2-Amino-3-phenylpropanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-3-PHENYLPROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Versatility of 2-Amino-3-phenylpropanenitrile Derivatives: A Technical Guide
Foreword
The 2-amino-3-phenylpropanenitrile core, a seemingly simple scaffold, represents a privileged structure in medicinal chemistry. As a derivative of the natural amino acid phenylalanine, it provides a biocompatible framework that, when appropriately functionalized, can interact with a diverse array of biological targets. The presence of a nitrile group, a versatile chemical handle and potent pharmacophore, further enhances its potential. This guide synthesizes current research to provide an in-depth exploration of the biological activities of these derivatives, offering both mechanistic insights and practical, field-proven experimental protocols for their evaluation. Our objective is to bridge the gap between synthetic chemistry and pharmacological application, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The core structure, α-aminobenzenepropanenitrile, is a trifunctional molecule featuring a primary amine, a nitrile group, and a benzyl moiety. Each of these components can be systematically modified to modulate the molecule's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—thereby fine-tuning its interaction with specific biological targets. The nitrile group, in particular, is a unique pharmacophore; it is a strong hydrogen bond acceptor and its linear geometry can facilitate precise interactions within a binding pocket.[1] Furthermore, in certain contexts, it can act as a reversible covalent inhibitor by interacting with nucleophilic residues like serine or cysteine in enzyme active sites.[2] This inherent versatility is the foundation for the wide spectrum of biological activities observed in its derivatives.
Below is a logical workflow for the discovery and evaluation of novel this compound derivatives, from synthesis to biological characterization.
Caption: General workflow for the development of this compound derivatives.
Anticancer and Cytotoxic Properties
A significant body of research has focused on the anticancer potential of aminonitrile derivatives. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, often rivaling or even surpassing the efficacy of established chemotherapeutic agents like Doxorubicin.[3]
The mechanism of cytotoxicity is often linked to the induction of apoptosis, or programmed cell death. While the precise signaling pathways can vary depending on the specific derivative and cell type, the nitrile moiety can play a crucial role. It may be involved in key interactions with enzymes that regulate cell cycle progression or survival pathways.[4][5][6]
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative aminonitrile derivatives against various cancer cell lines. A lower IC₅₀ value indicates higher potency.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 2-Amino-4,6-diphenylnicotinonitrile (Cpd 3) | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [3] |
| 2-Amino-4,6-diphenylnicotinonitrile (Cpd 3) | MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [3] |
| Methoxy-phenylacrylonitrile (Cpd 2a) | MCF-7 (Breast) | 44 (48h) | - | - | [7] |
| Methoxy-phenylacrylonitrile (Cpd 2b) | MCF-7 (Breast) | 34 (48h) | - | - | [7] |
| Coumarin-selenophene hybrid (Cpd 2a-d) | DU-145 (Prostate) | Varies | - | - | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][9] The causality of this assay rests on the principle that only metabolically active, viable cells possess mitochondrial reductase enzymes capable of converting the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[3][10] The amount of formazan produced is directly proportional to the number of living cells.[9]
Materials:
-
MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[3]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
-
Test compound stock solutions (in DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan.[9][10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[3][10] A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition: Targeting Cholinesterases
Derivatives of the this compound scaffold have emerged as potent inhibitors of cholinesterase enzymes, particularly butyrylcholinesterase (BChE). This activity is highly relevant to neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[9]
The inhibitory mechanism often involves the compound binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This "dual-site" binding can lead to a mixed-type inhibition, which is highly effective.[9] Molecular docking studies are invaluable for elucidating these binding modes, revealing key interactions (e.g., hydrogen bonds, π-π stacking) between the inhibitor and amino acid residues in the enzyme's active site gorge.[8][12][13]
Caption: Dual-site binding of an inhibitor to Butyrylcholinesterase (BChE).
Quantitative BChE Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |
| 6l (2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivative) | BChE | 1.00 ± 0.07 | Mixed | [9] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Ellman's method is the gold-standard colorimetric assay for measuring cholinesterase activity and screening for inhibitors.[14][15] Its self-validating system relies on the enzymatic hydrolysis of a thiocholine substrate (e.g., butyrylthiocholine for BChE) to produce thiocholine. This product then reacts stoichiometrically with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[16][17] The rate of color development is directly proportional to enzyme activity; a reduced rate in the presence of a test compound indicates inhibition.[16]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0).[16]
-
DTNB solution (0.5 mM in buffer).
-
Butyrylthiocholine iodide (BTCI) substrate solution (e.g., 5-10 mM in buffer).[18]
-
Butyrylcholinesterase (BChE) enzyme solution.
-
Test compound stock solutions (in DMSO or buffer).
-
96-well microtiter plates.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all solutions in 0.1 M phosphate buffer, pH 8.0.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
20 µL of test compound dilution (or buffer/vehicle for control).
-
10 µL of BChE enzyme solution.
-
160 µL of DTNB solution.
-
-
Pre-incubation: Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Start the reaction by adding 10 µL of the BTCI substrate solution to each well, bringing the total volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-20 minutes).[17]
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[16]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Antimicrobial Activity
Certain α-amino nitrile derivatives have been reported to possess antibacterial and antifungal properties.[19] The structural features required for this activity often differ from those required for anticancer or enzyme inhibitory effects, highlighting the scaffold's tunability. The mechanism can involve disruption of the microbial cell membrane or inhibition of essential enzymes within the pathogen.[20]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][21] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[19][21] This protocol is a cornerstone of antimicrobial susceptibility testing.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.[19]
-
96-well microtiter plates (U-bottom or flat-bottom).
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Test compound stock solution.
-
0.5 McFarland turbidity standard.
Step-by-Step Methodology:
-
Compound Dilution Series:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound stock (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (broth and bacteria only), and well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from a fresh agar plate in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Final Inoculum Dilution: Dilute the standardized suspension in broth to achieve a final target inoculum of 5 x 10⁵ CFU/mL. For example, dilute 1:100 to get 1.5 x 10⁶ CFU/mL, then the final 1:2 dilution in the plate will achieve the target.
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[19][22]
-
Reading the MIC: After incubation, examine the plate for visible turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[19]
Conclusion and Future Outlook
The this compound scaffold is a highly versatile and pharmacologically relevant structure. Its derivatives have demonstrated significant potential as anticancer agents, enzyme inhibitors for neurodegenerative diseases, and antimicrobial compounds. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for specific biological targets. The experimental protocols detailed in this guide provide a robust framework for the synthesis, screening, and mechanistic evaluation of novel derivatives. Future research will likely focus on leveraging this scaffold to develop next-generation therapeutics with improved efficacy and safety profiles, potentially through the application of advanced techniques like asymmetric synthesis to access stereochemically pure compounds and the use of this core in creating proteolysis-targeting chimeras (PROTACs) or other novel drug modalities.
References
-
Al-attraqchi, O. H. A., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PMC. [Link]
-
Atmar, K. A., et al. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PMC. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Gbaj, A. M., et al. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]
-
The Pharma Innovation. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal. [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
JoVE. (2015). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]
-
ACS Omega. (2022). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Publications. [Link]
-
ResearchGate. (n.d.). Colorimetric determination of cholinesterase activities - Ellman's assay. ResearchGate. [Link]
-
SciSpace. (2015). Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. SciSpace. [Link]
-
Darvesh, S., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PMC. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]
-
Hrabovska, A., et al. (2014). Optimal Detection of Cholinesterase Activity in Biological Samples: Modifications to the Standard Ellman's Assay. PubMed. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
-
ACS Publications. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
Perkovic, M., et al. (2013). Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. PMC. [Link]
-
Molecules. (2012). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. MDPI. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lupinepublishers.com [lupinepublishers.com]
- 14. scispace.com [scispace.com]
- 15. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
solubility of 2-Amino-3-phenylpropanenitrile in organic solvents
An In-depth Technical Guide to the Solubility and Stability Profiling of 2-Amino-3-phenylpropanenitrile
Part 1: Executive Summary & Strategic Context
This compound (also known as Phenylalanine nitrile or
The Core Challenge: Unlike stable pharmaceutical ingredients (APIs), this compound exhibits dynamic solubility behavior governed by its chemical instability. In solution, particularly in neutral or basic media, it is prone to the Retro-Strecker reaction , establishing an equilibrium with its breakdown products (phenylacetaldehyde, ammonia, and HCN).
Therefore, "solubility" for this compound is not merely a thermodynamic value but a kinetic parameter. This guide shifts the focus from static solubility tables to solubility-driven isolation strategies , emphasizing the transition between its Free Base (Oil/Low-melting solid) and Hydrochloride Salt (Stable Solid) forms.
Part 2: Physicochemical Profile & Solubility Matrix
Understanding the polarity shift between the neutral amine and its salt is the key to manipulating this compound in organic synthesis.
Molecular Properties
| Property | Value / Description | Implications for Solubility |
| Molecular Weight | 146.19 g/mol | Low MW facilitates high solubility in organic solvents. |
| LogP (Predicted) | ~1.1 – 1.7 | Moderately lipophilic; prefers organic layers over water. |
| pKa (Amine) | ~9.1 (Estimated) | Basic; protonates readily to form water-soluble salts. |
| Physical State | Oil or Low-melting Solid (Free Base)Crystalline Solid (HCl Salt) | Free base is difficult to crystallize directly; Salt is ideal for purification. |
Qualitative Solubility Matrix
Data synthesized from synthetic isolation protocols and structural analogs.
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Operational Note |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low (<1 mg/mL) | Ideal for extraction of the free base from aqueous base. |
| Esters | Ethyl Acetate (EtOAc) | High | Very Low | Excellent "Anti-solvent" for precipitating the salt. |
| Alcohols | Methanol / Ethanol | High | High | Good for homogenous reactions; poor for isolation. |
| Ethers | Diethyl Ether / MTBE | Moderate | Insoluble | Best Anti-solvent for maximizing salt recovery. |
| Hydrocarbons | Hexane / Toluene | Low/Moderate | Insoluble | Used to wash away non-polar impurities from the salt. |
| Aqueous | Water (Neutral pH) | Low (<5 mg/mL) | High (>200 mg/mL) | The "Switch": pH < 4 solubilizes; pH > 10 precipitates. |
Part 3: Thermodynamic & Kinetic Stability Analysis
Researchers often fail to measure accurate solubility for
The Retro-Strecker Instability
In solution, the compound exists in a delicate equilibrium. High temperatures or protic solvents (without acid stabilization) shift the equilibrium to the right, leading to loss of yield and toxic HCN evolution.
Figure 1: The Retro-Strecker equilibrium limits the timeframe for solubility measurements. In the presence of water/moisture, the imine hydrolyzes, driving the reaction to decomposition.
Thermodynamic Modeling Strategy
For process safety, do not rely on standard Apelblat models derived from long-term stirring. Instead, use the "Solubility Product" (
The solubility of the salt decreases drastically in the presence of excess chloride ions (Common Ion Effect). This is why adding concentrated HCl to a saturated aqueous solution forces precipitation.
Part 4: Experimental Protocols
Protocol A: The "Solubility Switch" Purification
Objective: Isolate pure this compound from crude Strecker reaction mixtures using solubility differences.
-
Extraction (Organic Phase): Dissolve crude reaction mixture in DCM . Wash with water to remove inorganic salts. The Aminonitrile (Free Base) stays in DCM.
-
Salt Formation (Precipitation):
-
Cool the DCM solution to 0°C (Critical to prevent decomposition).
-
Slowly add 2.0 equivalents of HCl (as 4M HCl in Dioxane or ethereal HCl).
-
Observation: The Aminonitrile HCl salt will precipitate immediately as a white solid.
-
-
Filtration: Filter the solid under Argon.
-
Washing: Wash the filter cake with Diethyl Ether (removes unreacted aldehyde and non-polar byproducts).
-
Recovery (Optional): If the Free Base is required for the next step, suspend the salt in DCM and add aqueous
at 0°C. Separate the DCM layer.
Protocol B: Rapid Solubility Estimation (Laser Monitoring)
Objective: Determine maximum solubility without degradation.
-
Setup: Use a small reactor with a turbidity probe (e.g., Mettler Toledo EasyViewer).
-
Solvent: Start with a known volume of solvent (e.g., Toluene) at 20°C.
-
Addition: Add the solid Aminonitrile HCl salt in small aliquots (10 mg).
-
Endpoint: Record the point where turbidity persists for >30 seconds.
-
Time Limit: Complete the experiment within 15 minutes to minimize Retro-Strecker decomposition.
Part 5: Process Flow Diagram
The following diagram illustrates the decision logic for solvent selection based on the desired form of the compound.
Figure 2: Solvent selection logic based on the target form. The salt form allows for purification via recrystallization (MeOH/Ether), while the free base requires aprotic solvents (DCM) and low temperatures.
References
-
Strecker Synthesis Context & Stability
-
Physical Properties & Identification
-
Purification & Isolation Methodologies
-
Design, Synthesis and Evaluation of Trypanocidal Activity (Cruzain Inhibitors). University of São Paulo. (Describes isolation via Boc-deprotection and salt handling). 16
-
Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile. (Analogous aminonitrile handling). BenchChem. 17[2][3][5][6][7][8]
-
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. (S)-(-)-2-Amino-3-phenyl-1-propanol 98 , ee 99 HPLC 3182-95-4 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. FDA全球物质登记数据库-2 [drugfuture.com]
- 7. US8809529B2 - Imidazo[1,2-α]pyrazine derivatives - Google Patents [patents.google.com]
- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2S)-2-amino-3-phenyl-propanenitrile | CAS#:73148-70-6 | Chemsrc [chemsrc.com]
- 10. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. This compound | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Phenylpropanenitrile|CAS 1823-91-2|RUO [benchchem.com]
- 16. teses.usp.br [teses.usp.br]
- 17. benchchem.com [benchchem.com]
A Theoretical Chemist's Guide to 2-Amino-3-phenylpropanenitrile: From Molecular Structure to Drug Discovery Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Amino-3-phenylpropanenitrile, a molecule possessing both a chiral center and reactive nitrile and amino functionalities, represents a valuable scaffold in medicinal chemistry. Its role as a key intermediate in the synthesis of neurologically active compounds, including certain antidepressants, underscores the importance of a deep understanding of its molecular properties.[1] This technical guide provides a comprehensive theoretical framework for the investigation of this compound, leveraging advanced computational chemistry techniques. We will explore its electronic structure, conformational landscape, and potential interactions with biological targets, offering a roadmap for researchers in drug discovery and development. This document deviates from a rigid template, instead adopting a structure that logically progresses from the foundational quantum mechanical properties of the isolated molecule to its behavior in a simulated biological environment.
Foundational Quantum Chemical Analysis: Unveiling the Electronic Landscape
A thorough theoretical investigation of a drug-like molecule begins with a detailed quantum chemical analysis. This section outlines the application of Density Functional Theory (DFT) to elucidate the structural and electronic properties of this compound.
Geometry Optimization: In Silico Crystallography
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a molecule like this compound, with its rotatable bonds, multiple conformers may exist. A robust approach involves an initial conformational search followed by optimization of the most promising candidates.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: A 3D structure of this compound is generated using a molecular builder.
-
Computational Method Selection: The geometry optimization is performed using the Gaussian suite of programs. The B3LYP hybrid functional is chosen for its proven balance of accuracy and computational cost for organic molecules.[2][3]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a flexible description of the electron density, with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.[2][3]
-
Execution: The calculation is run in the gas phase to obtain the intrinsic properties of the molecule.
-
Verification: The optimized geometry is confirmed as a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Vibrational Analysis: The Theoretical Infrared Spectrum
Vibrational frequency calculations not only confirm the stability of the optimized geometry but also provide a theoretical infrared (IR) spectrum. This can be compared with experimental data to validate the computational model. PubChem lists vapor-phase IR spectral data for this compound, which can serve as a benchmark.[4]
Experimental Protocol: Vibrational Frequency Calculation
-
Input: The optimized geometry of this compound from the previous step is used.
-
Methodology: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Analysis: The calculated vibrational modes are analyzed to assign them to specific bond stretches, bends, and torsions. The resulting theoretical spectrum can be visualized and compared to experimental spectra.
Natural Bond Orbital (NBO) Analysis: Deconstructing the Chemical Bonds
NBO analysis provides a chemically intuitive picture of bonding and electron distribution within the molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, allowing for the quantification of atomic charges, hybridization, and donor-acceptor interactions.
Experimental Protocol: NBO Analysis
-
Keyword: The POP=NBO keyword is added to the Gaussian input file for the optimized structure.[1][5][6]
-
Execution: The calculation is run at the B3LYP/6-311++G(d,p) level of theory.
-
Interpretation: The output provides information on:
-
Natural Atomic Charges: The charge distribution across the molecule.
-
Hybridization: The spd composition of the atomic orbitals involved in bonding.
-
Second-Order Perturbation Theory Analysis: This reveals the energetic significance of donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability.[5]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: Reactivity and Drug-Likeness
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its potential as a drug. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and can be a useful parameter in assessing drug-likeness.[7][8][9] For drug-like molecules, optimal HOMO energies are typically in the range of -5.5 to -6.2 eV, and LUMO energies are between -2.5 to -0.5 eV.[7]
Experimental Protocol: HOMO-LUMO Analysis
-
Data Extraction: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.
-
Visualization: The 3D distributions of the HOMO and LUMO can be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance.
-
Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index.
Table 1: Key Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[4] |
| Molecular Weight | 146.19 g/mol | PubChem[4] |
| Topological Polar Surface Area | 49.8 Ų | PubChem (Computed)[10] |
| XLogP3 | 1.1 | PubChem (Computed)[10] |
| HOMO Energy (Calculated) | Value to be determined by DFT | - |
| LUMO Energy (Calculated) | Value to be determined by DFT | - |
| HOMO-LUMO Gap (Calculated) | Value to be determined by DFT | - |
Simulating Biological Interactions: A Glimpse into In Vivo Behavior
While quantum chemical calculations provide a detailed picture of the isolated molecule, understanding its behavior in a biological context requires different simulation techniques. This section explores how molecular docking and molecular dynamics can be used to study the interaction of this compound with potential protein targets.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[11][12][13] This method is crucial in structure-based drug design for identifying potential binding sites and predicting the strength of interaction.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: A 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The optimized 3D structure of this compound is used.
-
Docking Software: Software such as AutoDock or HADDOCK can be used.[10][14]
-
Grid Box Definition: A grid box is defined around the putative binding site of the receptor.
-
Docking Algorithm: A search algorithm, such as a genetic algorithm, is used to explore different conformations and orientations of the ligand within the binding site.[14]
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static picture of the binding event, molecular dynamics simulations can be used to study the dynamic behavior of the protein-ligand complex over time. This allows for an assessment of the stability of the binding pose and a more detailed analysis of the intermolecular interactions.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The top-ranked protein-ligand complex from the docking study is placed in a simulation box.
-
Solvation: The box is filled with a chosen water model (e.g., TIP3P).
-
Ionization: Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Force Field Parameterization: A force field, such as AMBER or GROMACS, is used to describe the interactions between atoms.[15][16][17][18][19] The ligand, being a non-standard residue, will require parameterization using tools like Antechamber.[16][19]
-
Minimization and Equilibration: The system is first energy minimized to remove any steric clashes. This is followed by a series of equilibration steps to gradually bring the system to the desired temperature and pressure.
-
Production Run: A production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
Analysis: The trajectory from the MD simulation is analyzed to study the stability of the protein-ligand interactions, conformational changes in the protein and ligand, and to calculate binding free energies.
Visualizing the Theoretical Data
Visual representations are crucial for interpreting the results of computational studies. The following diagrams, generated using Graphviz, illustrate the workflows and concepts discussed in this guide.
Caption: Workflow for DFT analysis of this compound.
Caption: Workflow for MD simulation of a protein-ligand complex.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the study of this compound, a molecule of significant interest in drug development. By employing a combination of quantum chemical calculations and molecular simulations, researchers can gain deep insights into its structural, electronic, and dynamic properties. The protocols detailed herein provide a robust starting point for virtual screening, lead optimization, and understanding the mechanism of action of drugs derived from this important scaffold. Future work should focus on applying these methods to specific protein targets implicated in neurological disorders to accelerate the discovery of novel therapeutics.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. This compound. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Gaussian. Natural Bond Orbital (NBO) Analysis. [Link]
-
Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]
-
Computational Physicist. (2025, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. [Link]
- Ketkaew, R. Gaussian: How to Compute Bond Energy and Bond Order using NBO.
-
GROMACS. GROMACS Tutorials. [Link]
-
Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
-
Omixium. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]
-
QM/MM Tutorials. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. [Link]
-
Batista Group. (2016, February 15). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. [Link]
-
ResearchGate. Calculated HOMO-LUMO plots of drug and its derivatives using... [Link]
-
Omixium. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]
-
Miletic, G. (n.d.). GROMACS tutorial 1: Water. GASERI. [Link]
-
YouTube. (2023, February 22). Small molecules MD simulation using Gromacs. [Link]
-
AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]
-
Zenodo. Small Molecule Dihedrals Parametrization. [Link]
-
Computational Chemistry. (2021, February 2). Amber Custom Residue Parameterization. [Link]
-
YouTube. (2020, October 16). AMBER demo. [Link]
-
University of Washington. Small Molecule and Protein Docking. [Link]
-
PubChem. This compound Spectral Information. [Link]
-
JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. [Link]
-
ResearchGate. DFT study of geometrical and vibrational features of small amino acids with polar side chains in hydrated media: L-Threonine and L-Serine. [Link]
-
GROMACS GitLab. water-molecule-tutorial. [Link]
-
Rahman, M. M., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Journal of Molecular Graphics and Modelling, 123, 108514. [Link]
-
Chemical Science Teaching. (2023, October 1). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian?. YouTube. [Link]
-
Penn State University. (2018). Considerations for DFT Frequency Calculations. [Link]
-
GitHub Pages. Hands-on 5: Generating topologies and parameters for small molecules. [Link]
-
Widener University. NMR techniques and experimental details. [Link]
-
ResearchGate. (a) Geometry optimization using a B3LYP/6-311++G(d,p) basis set... [Link]
-
Al-Otaibi, J. S., et al. (2025). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. Journal of Molecular Structure, 1315, 138240. [Link]
-
Rasayan J. Chem. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]
-
ResearchGate. DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. [Link]
-
PubChem. 2-Amino-3-phenylpropanamide. [Link]
-
Herbert, J. M. (2022). Good Vibrations: Calculating Excited-State Frequencies Using Ground-State Self-Consistent Field Models. Journal of Chemical Theory and Computation, 18(12), 7439–7453. [Link]
-
MDPI. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. [Link]
-
Der Pharma Chemica. Molecules: Application on N-Formyl-Glycine-L-Tyrosine-Glycine N-Amide Tripeptide Model. [Link]
-
PubChem. 2-Amino-3-phenoxy-2-phenylpropanenitrile. [Link]
-
NIST WebBook. 2-Amino-3-phenylpropionic acid, ethyl ester. [Link]
-
Spectroscopy Online. Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]
Sources
- 1. NBO [cup.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dasher.wustl.edu [dasher.wustl.edu]
- 13. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 14. youtube.com [youtube.com]
- 15. GROMACS Tutorials [mdtutorials.com]
- 16. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 17. Water - GASERI [group.miletic.net]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
Technical Guide: 2-Amino-3-phenylpropanenitrile & Structural Analogs
This technical guide provides a comprehensive analysis of 2-Amino-3-phenylpropanenitrile (Phenylalanine nitrile) and its structural analogs, focusing on their critical role as cysteine protease inhibitors and synthetic intermediates.
Context: Cysteine Protease Inhibition & Asymmetric Synthesis
Core Scaffold:
Molecular Architecture & Pharmacological Significance[1]
The molecule This compound represents the nitrile derivative of the amino acid Phenylalanine. In medicinal chemistry, this structure is not merely a precursor; it functions as a privileged electrophilic warhead .
The Nitrile Warhead Mechanism
Unlike standard amino acids, the nitrile group (
-
Mechanism of Action: The active site cysteine thiolate (
) attacks the nitrile carbon. -
Intermediate: Formation of a covalent, yet reversible, thioimidate adduct .[1]
-
Therapeutic Advantage: Unlike irreversible expoxide or vinyl sulfone warheads, the nitrile's reversibility reduces off-target toxicity and immunogenicity, a critical factor in chronic therapies like osteoporosis (Cathepsin K inhibition).
Core Structural Analogs
The "analogs" of this structure are typically categorized by their position in the enzyme active site (P1, P2, P3 subsites).
| Analog Class | Structural Modification | Impact on Bioactivity |
| P1 Variants | Ring substitution (e.g., 4-Fluorophenyl) | Improves metabolic stability against CYP450; alters hydrophobic pocket fit. |
| Methylation at | Prevents Retro-Strecker degradation (see Section 5); restricts conformation. | |
| Azadipeptides | Nitrogen replaces | Increases resistance to proteolytic cleavage; improves hydrogen bonding. |
| Bioisosteres | Nitrile | Aldehydes are more potent but less selective (higher toxicity); Nitriles offer balance. |
Synthetic Pathways: The Strecker Protocol[3]
The synthesis of this compound is the textbook definition of the Strecker Synthesis , but pharmaceutical applications demand high enantiopurity (typically the (S)-enantiomer to mimic natural L-Phenylalanine).
Workflow Diagram: Asymmetric Strecker Synthesis
The following diagram outlines the catalytic cycle for generating the chiral
Figure 1: Asymmetric Strecker synthesis pathway showing the critical imine intermediate and the risk of Retro-Strecker degradation.
Experimental Protocols
Protocol A: Catalytic Asymmetric Synthesis (Self-Validating)
Objective: Synthesis of chiral this compound with >90% ee.
Reagents:
-
Phenylacetaldehyde (1.0 eq)
-
Benzhydrylamine (1.0 eq) - Amine source
-
TMSCN (Trimethylsilyl cyanide) (1.2 eq) - Cyanide source
-
Chiral Thiourea Catalyst (5 mol%)
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Imine Formation (Pre-validation): Mix phenylacetaldehyde and benzhydrylamine in toluene with 4Å molecular sieves at 0°C.
-
Checkpoint: Monitor by NMR.[2] Disappearance of aldehyde peak (
9.8 ppm) and appearance of imine signal confirms Step 1.
-
-
Catalysis: Cool to -78°C. Add the thiourea catalyst dissolved in toluene.
-
Cyanation: Add TMSCN dropwise over 20 minutes. Stir at -78°C for 24 hours. Low temperature is crucial to maximize enantioselectivity (kinetic control).
-
Workup: Quench with saturated NaHCO
. Extract with ethyl acetate. -
Purification: Silica gel chromatography. Note: Use neutral silica; acidic silica can trigger hydrolysis.
Protocol B: Cysteine Protease Inhibition Assay (Fluorescence)
Objective: Determine
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).
-
Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT. DTT is mandatory to keep the enzyme active site cysteine reduced.
-
Procedure:
-
Incubate Cathepsin K (1 nM) with varying concentrations of the Nitrile Analog (0.1 nM - 10
M) for 30 mins at 25°C. -
Add Z-Phe-Arg-AMC (10
M). -
Measure fluorescence (Ex 360 nm / Em 460 nm) over 10 minutes.
-
-
Analysis: Plot reaction velocity (
) vs. [Inhibitor]. Fit to the sigmoidal dose-response equation.
Stability & Safety: The Retro-Strecker Hazard
A critical, often overlooked characteristic of
-
The Phenomenon: The Retro-Strecker reaction is the spontaneous decomposition of the
-aminonitrile back into the imine and cyanide (HCN/CN ). -
Triggers:
-
High pH: Basic conditions deprotonate the amine, facilitating cyanide elimination.
-
Heat: Promotes entropy-driven decomposition.
-
Solvent: Protich solvents can accelerate equilibrium reversal.
-
-
Risk Mitigation:
-
Store compounds as HCl salts (protonation of the amine shuts down the lone pair push required for cyanide elimination).
-
Perform biological assays in buffered media (pH < 7.5) and avoid prolonged incubation at >37°C without substrate.
-
References
-
Frizler, M., et al. (2010).[1] "Development of nitrile-based peptidic inhibitors of cysteine cathepsins." Current Topics in Medicinal Chemistry.
-
Oballa, R. M., et al. (2007). "Three classes of nitrile-based cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Surendra, K., et al. (2006).[3] "Supramolecular Catalysis of Strecker Reaction in Water." Journal of Organic Chemistry.
-
Lozano, R., et al. (2021). "Nitrile-based peptoids as cysteine protease inhibitors."[1][4] Bioorganic Chemistry.
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions." Chemical Reviews.
Sources
- 1. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Nitrile-based peptoids as cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety & Handling of 2-Amino-3-phenylpropanenitrile
The following technical guide details the safety, handling, and stability protocols for 2-Amino-3-phenylpropanenitrile (Phenylalanine Nitrile). This guide is structured for high-level research and development environments, focusing on the specific instability mechanisms of
Executive Summary & Chemical Hazard Profile
This compound is a chiral
While often handled as a stable hydrochloride salt, the free base is thermodynamically unstable . Upon exposure to moisture or basic conditions, it undergoes a retro-Strecker reaction , reverting to phenylacetaldehyde, ammonia, and highly toxic Hydrogen Cyanide (HCN) . Therefore, safety protocols must treat this compound not merely as a toxic solid, but as a potential HCN generator.
Key Physicochemical Properties
| Property | Value | Critical Note |
| Molecular Formula | High nitrogen content | |
| Physical State | Solid (Low melting point: 50–54 °C) | Prone to sublimation/dusting |
| Solubility | Soluble in DCM, MeOH, EtOAc | Avoid aqueous acid (hydrolysis risk) |
| Stability | Hygroscopic, Air-sensitive | Store under Argon/Nitrogen |
| Acute Toxicity | Oral/Inhalation (Cat 4/3) | Metabolizes to Cyanide in vivo |
Mechanism of Hazard: The Retro-Strecker Equilibrium
Understanding the chemical behavior is the foundation of safety. Unlike simple aliphatic nitriles (e.g., acetonitrile),
The Danger Zone: In the presence of water or weak acids, the equilibrium shifts left, releasing HCN gas. This is undetectable by smell for ~40% of the population (genetic anosmia).
Visualization: Decomposition Pathway
The following diagram illustrates the chemical breakdown that necessitates rigorous moisture control.
Caption: Figure 1. The Retro-Strecker instability pathway. Note that the free base (blue) can spontaneously revert to HCN (red) if moisture is introduced.
Engineering Controls & Personal Protective Equipment (PPE)
Standard organic synthesis PPE is insufficient due to the skin permeability of nitriles and the inhalation risk of HCN.
Engineering Controls[3][4]
-
Primary Containment: All operations (weighing, solubilizing, reaction) must be performed inside a certified Chemical Fume Hood operating at face velocity > 100 fpm.
-
Monitoring: Portable HCN electrochemical sensors should be placed near the sash during scale-up (>1g) operations.
-
Atmosphere: Reactions involving the free base must be run under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation and hydrolysis.
PPE Selection Matrix
| Protection Layer | Recommendation | Rationale |
| Gloves (Primary) | Silver Shield / Laminate (0.07mm) | Nitriles permeate standard latex/nitrile gloves rapidly. |
| Gloves (Secondary) | Disposable Nitrile (Double layer) | Mechanical dexterity; change immediately upon splash. |
| Respiratory | Full-face respirator with ABEK1P3 filters | Required only if fume hood containment is breached or for spill cleanup. |
| Body | Tyvek Lab Coat + Chemical Apron | Prevents dust accumulation on street clothes. |
Operational Protocols
A. Storage and Stability[3][5][6][7]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Environment: Store under inert gas (Argon preferred due to density). The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.
-
Segregation: Do not store near acids (risk of HCN evolution) or strong oxidizers.[1]
B. Safe Weighing & Transfer
-
Anti-Static Gun: Use an anti-static gun on the weighing boat and spatula.
-aminonitriles are often fluffy solids prone to static dispersal. -
Closed Transfer: For quantities >500mg, dissolve the solid directly in the transport vial if possible, rather than transferring dry powder.
-
Decontamination: Immediately wipe down the balance area with a 10% bleach solution (oxidizes traces of cyanide/nitrile) followed by water.
C. Reaction Workup (Critical Phase)
The most dangerous phase is the aqueous workup of the free base, where hydrolysis can occur.
-
pH Control: Maintain pH > 9 during extraction to keep the amine deprotonated and the cyanide species (if any) trapped as non-volatile
ions. -
Acidification: If the protocol requires acidification (e.g., to form the salt), add acid slowly at 0°C with vigorous venting. Never add acid to a warm solution of the free base.
D. Waste Disposal
NEVER dispose of
-
Quenching Protocol:
-
Collect all waste in a dedicated "Cyanide/Nitrile" waste container.
-
Treat the waste with an oxidizing agent (e.g., Sodium Hypochlorite/Bleach at pH > 10) to convert nitriles/cyanides to cyanates (
), which are significantly less toxic. -
Allow to stand for 24 hours before final disposal.
-
-
Labeling: Label clearly as "TOXIC - POTENTIAL HCN GEN."
Emergency Procedures: Cyanide Specifics
Because this compound can metabolize or decompose to cyanide, standard First Aid is insufficient.
Symptoms of Exposure[8]
-
Early: Headache, dizziness, rapid breathing, almond odor (unreliable).
-
Late: Convulsions, loss of consciousness, respiratory arrest.
Response Workflow
Caption: Figure 2. Emergency response workflow prioritizing oxygenation and medical intervention.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 561384, this compound. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. NIOSH Publications. Retrieved from [Link]
- Kouklovsky, C., & Langlois, Y. (2003).Oxidation of alpha-aminonitriles: Synthesis of alpha-amino acids and related compounds. In Modern Oxidation Methods. (Contextualizing the instability of the alpha-aminonitrile motif).
Sources
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Strecker Synthesis of 2-Amino-3-phenylpropanenitrile from Phenylacetaldehyde
Introduction: The Strategic Importance of 2-Amino-3-phenylpropanenitrile
In the landscape of pharmaceutical and organic synthesis, α-aminonitriles serve as pivotal intermediates. Among these, this compound is of particular interest as a direct precursor to phenylalanine, an essential amino acid.[1][2] The synthesis of phenylalanine and its derivatives is crucial for the development of various therapeutics, including the artificial sweetener Aspartame.[3] The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most efficient and direct methods for preparing α-amino acids and their nitrile precursors.[4][5] This multicomponent reaction, which combines an aldehyde, ammonia, and a cyanide source, offers a convergent and atom-economical pathway to these valuable molecules.[4][6]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of this compound from phenylacetaldehyde via the Strecker reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and actionable laboratory protocol, address critical safety considerations, and outline methods for the characterization and purification of the target compound.
Reaction Mechanism: A Stepwise Elucidation
The Strecker synthesis is a classic example of a one-pot, three-component reaction.[6] The overall transformation can be understood in two primary stages: the formation of an α-aminonitrile from an aldehyde, and the subsequent (optional) hydrolysis of the nitrile to the corresponding amino acid.[7] This guide focuses on the synthesis of the α-aminonitrile intermediate.
The reaction commences with the reaction of phenylacetaldehyde with ammonia to form a phenylacetaldimine intermediate. The formation of the imine is a critical step, as it activates the carbonyl carbon for nucleophilic attack. In the presence of a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), the cyanide ion (CN⁻) attacks the electrophilic carbon of the iminium ion, leading to the formation of the desired this compound.[5][7][8] The entire process is typically carried out in a suitable solvent system, often an aqueous or alcoholic medium, which facilitates the dissolution of the reactants and intermediates.
Figure 1: The reaction mechanism of the Strecker synthesis of this compound from phenylacetaldehyde.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed procedure for the synthesis of this compound. It is imperative that all steps involving cyanide salts are performed in a certified chemical fume hood by trained personnel with appropriate safety measures in place.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Phenylacetaldehyde | ≥95% | Sigma-Aldrich | Store under nitrogen |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific | |
| Sodium Cyanide (NaCN) | ≥97% | Sigma-Aldrich | EXTREMELY TOXIC |
| Methanol (MeOH) | ACS Reagent | VWR | |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Fisher Scientific | |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | VWR | |
| Deionized Water |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ammonium chloride (5.35 g, 0.1 mol) in deionized water (50 mL).
-
Addition of Phenylacetaldehyde: To the stirred solution, add phenylacetaldehyde (12.01 g, 0.1 mol) in methanol (50 mL). Cool the mixture to 0-5 °C in an ice bath.
-
Preparation and Addition of Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (4.90 g, 0.1 mol) in deionized water (25 mL). Caution: This step is highly exothermic and should be performed slowly in an ice bath within a fume hood. Draw the cooled sodium cyanide solution into the dropping funnel.
-
Reaction Execution: Add the sodium cyanide solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Yield and Physical Properties
| Property | Value |
| Appearance | Pale yellow oil or low-melting solid |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol [9] |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data for Characterization
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H, Ar-H), 4.10 (t, 1H, CH-CN), 3.05 (d, 2H, CH₂-Ph), 1.80 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 121.0 (CN), 50.0 (CH-NH₂), 42.0 (CH₂-Ph) |
| FT-IR (neat, cm⁻¹) | 3350-3200 (N-H stretch), 2240 (C≡N stretch), 1600, 1495, 1450 (C=C aromatic stretch) |
| Mass Spectrometry (EI) | m/z 146 (M⁺), 91 (tropylium ion) |
Safety Precautions: Handling Cyanide with Extreme Caution
The Strecker synthesis involves the use of highly toxic cyanide salts.[8][10] Adherence to strict safety protocols is non-negotiable.
-
Engineering Controls: All manipulations of cyanide salts and reactions involving cyanide must be conducted in a well-ventilated chemical fume hood.[8][11]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves for short-term handling, with consideration for breakthrough times).[8][11]
-
Acidification Hazard: A critical danger is the reaction of cyanide salts with acid, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[8] Ensure that all solutions containing cyanide are kept basic or neutral.
-
Waste Disposal: All cyanide-containing waste must be collected in designated, sealed containers and disposed of as hazardous waste according to institutional guidelines.[11]
-
Emergency Preparedness: An emergency plan must be in place, and a "buddy system" is highly recommended when working with cyanides.[11] Ensure that an antidote kit (e.g., amyl nitrite) is readily available and that personnel are trained in its use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or gently warm the reaction mixture (e.g., to 40 °C). |
| Side reactions | Ensure the temperature is well-controlled during the addition of the cyanide solution. | |
| Product Decomposition | Overheating during work-up | Use a low-temperature water bath for rotary evaporation. |
| Impure Product | Inefficient extraction or purification | Perform additional extractions and optimize the solvent system for column chromatography. |
Conclusion
The Strecker synthesis offers a reliable and efficient method for the preparation of this compound, a valuable precursor in organic and medicinal chemistry. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can successfully synthesize and characterize this important intermediate. The mechanistic insights and troubleshooting tips provided will further aid in the successful execution and optimization of this classic yet highly relevant transformation.
Sources
- 1. Phenylalanine and tyrosine synthesis under primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]
Application Note: Precision Synthesis of Unnatural Phenylalanine Derivatives via 2-Amino-3-phenylpropanenitrile
Abstract & Strategic Overview
The synthesis of unnatural amino acids (UAAs)—specifically phenylalanine analogs—is a cornerstone of modern peptidomimetic drug design. While asymmetric hydrogenation is common, it often fails with sterically hindered or electron-deficient aryl rings. The Strecker synthesis , proceeding through the 2-Amino-3-phenylpropanenitrile intermediate, offers a robust alternative.
This application note details the "Nitrile Platform" approach. By generating the this compound scaffold (and its substituted derivatives), researchers can access a divergent set of UAAs. We contrast the classical Chemical Hydrolysis (robust, racemic) with Biocatalytic Dynamic Kinetic Resolution (DKR) (enantiopure, mild), providing validated protocols for both.
The Core Advantage: The "Masked" Amino Acid
The nitrile group serves as a "masked" carboxylic acid. Unlike the final amino acid, the aminonitrile intermediate is:
-
Lipophilic: Easier to purify from aqueous salts than zwitterionic amino acids.
-
Reactive: Open to late-stage ring functionalization before hydrolysis.
-
Labile: Capable of spontaneous racemization, enabling 100% conversion to a single enantiomer via DKR.
Synthesis Workflow & Decision Matrix
The following diagram illustrates the divergent pathways from the aminonitrile scaffold to the final UAA.
Figure 1: Divergent synthesis pathways. The enzymatic route exploits the chemical instability of the nitrile for Dynamic Kinetic Resolution (DKR).
Protocol A: Synthesis of the Aminonitrile Scaffold
This protocol generates the racemic this compound. It is the precursor for all subsequent steps.
Safety Note: This protocol uses Potassium Cyanide (KCN). All work must be performed in a functioning fume hood with a cyanide antidote kit available.
Reagents
-
Substituted Phenylacetaldehyde (1.0 equiv)
-
Potassium Cyanide (KCN) (1.1 equiv)
-
Ammonium Chloride (NH
Cl) (1.2 equiv) -
Solvent: Methanol/Water (1:1 v/v) or Ammonia in Methanol (7N).
Step-by-Step Methodology
-
Preparation: Dissolve NH
Cl (1.2 equiv) and KCN (1.1 equiv) in water (2 mL per mmol substrate). -
Addition: Add the phenylacetaldehyde (1.0 equiv) dissolved in Methanol dropwise to the aqueous cyanide solution at 0°C.
-
Expert Insight: Keeping the temperature low initially prevents polymerization of the aldehyde.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane). The aldehyde spot should disappear.
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Critical Step: The aminonitrile is basic. Wash the organic layer with saturated NaHCO
, not acid (acid will hydrolyze it prematurely). -
Dry over Na
SO and concentrate in vacuo at <40°C.
-
-
Storage: The resulting yellow oil (this compound) is unstable. Use immediately or store at -20°C under Argon.
Protocol B: Biocatalytic Dynamic Kinetic Resolution (DKR)
Best for: Generating Enantiopure (>99% ee) L- or D-Unnatural Amino Acids.
This method utilizes Nitrilases (EC 3.5.5.1).[1] Unlike chemical hydrolysis, nitrilases operate at neutral pH. Crucially,
Reagents
-
Crude this compound (from Protocol A).
-
Nitrilase Enzyme Panel (e.g., Alcaligenes faecalis nitrilase for L-amino acids).
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Co-solvent: DMSO (5% v/v) to improve substrate solubility.
Step-by-Step Methodology
-
Buffer Prep: Prepare 10 mL of 50 mM Potassium Phosphate buffer (pH 7.5). Degas with Nitrogen.
-
Why? Oxygen can cause oxidative degradation of the unstable aminonitrile.
-
-
Substrate Loading: Dissolve the aminonitrile in DMSO (max 5% of final volume). Add dropwise to the buffer while stirring. Final concentration should be 10–50 mM.
-
Enzyme Addition: Add Nitrilase lyophilized powder (10–20 mg) or cell-free extract.
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm).
-
The DKR Phase: Run for 12–24 hours.
-
Mechanism Check: The pH must remain >7.0 to ensure the racemization equilibrium of the substrate exists. If pH drops (due to acid formation), titrate with 0.1M NaOH.
-
-
Termination & Isolation:
-
Acidify to pH 2.0 with 1M HCl to stop the enzyme and protonate the amino acid (zwitterion forms cation).
-
Wash with Ethyl Acetate (removes unreacted nitrile/aldehyde).
-
Adjust aqueous layer to isoelectric point (pH ~6) to precipitate the UAA, or use ion-exchange chromatography (Dowex 50W) for isolation.
-
Protocol C: Chemical Hydrolysis (Acidic)
Best for: Racemic standards or when biocatalysts are unavailable.
Step-by-Step Methodology
-
Dissolution: Dissolve the aminonitrile in 6M HCl (10 mL per gram).
-
Hydrolysis: Heat to reflux (100°C) for 4–8 hours.
-
Observation: A white precipitate (NH
Cl) may form initially. The solution will eventually become clear.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove excess HCl.
-
Redissolve in water and treat with Propylene Oxide (acid scavenger) or adjust pH to 6.0 with NH
OH to precipitate the free amino acid. -
Recrystallize from Water/Ethanol.
-
Data Summary & Validation
Yield and Selectivity Comparison
| Metric | Chemical Hydrolysis (Protocol C) | Biocatalytic DKR (Protocol B) |
| Yield | 70–85% | 85–95% (Theoretical 100%) |
| Enantiomeric Excess (ee) | 0% (Racemic) | >98% (L- or D- specific) |
| Reaction Conditions | Harsh (100°C, 6M HCl) | Mild (30°C, pH 7.5) |
| By-products | High salts, polymerized aldehyde | Ammonia (volatile) |
| Suitability for UAAs | Good for stable rings | Excellent for fragile rings |
Quality Control (QC)
-
HPLC: Chiral column (e.g., Daicel Crownpak CR+) using Perchloric acid (pH 1.5) mobile phase.
-
NMR:
H NMR in D O/DCl. Look for the disappearance of the -proton of the nitrile ( 4.5-5.0 ppm) and appearance of the -proton of the acid ( 3.8-4.2 ppm).
Troubleshooting & "Self-Validating" Checks
-
Problem: Low yield in Enzymatic Step.
-
Cause: Substrate inhibition or toxicity.
-
Validation: Check if the reaction solution turned dark/brown. This indicates aldehyde polymerization.
-
Fix: Use a "fed-batch" approach. Add the aminonitrile slowly over time rather than all at once.
-
-
Problem: Poor Enantioselectivity (ee < 90%).
-
Cause: Slow racemization of the substrate.
-
Validation: If the reaction stops at 50% conversion, the enzyme is eating one isomer, but the other isn't flipping.
-
Fix: Increase the pH slightly (to pH 8.0) to accelerate chemical racemization of the
-aminonitrile.
-
References
-
Strecker Synthesis Overview
- Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids." Chemical Reviews.
-
Biocatalytic Dynamic Kinetic Resolution
- Volt, A., et al. (2025).
-
Nitrilase Mechanism & Specificity
- Robertson, D. E., et al. (2004). "Exploring Nitrilase Sequence Space for Enantioselective Catalysis." Applied and Environmental Microbiology.
-
Chemical Hydrolysis Standards
- Stout, D. M. (1982). "Strecker Synthesis of Amino Acids." Journal of Organic Chemistry.
-
Unnatural Amino Acid Applications
- Ma, J. A. (2003). "Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids.
Sources
Application Notes & Protocols: The Strategic Role of 2-Amino-3-phenylpropanenitrile in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Synthetic Potential of a Versatile Precursor
In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. 2-Amino-3-phenylpropanenitrile, a key α-aminonitrile, stands out as a highly versatile and strategic intermediate. Its structure, featuring a reactive nitrile group adjacent to a primary amine and a phenylpropyl backbone, offers a gateway to a diverse range of valuable pharmaceutical scaffolds. This compound is fundamentally linked to the Strecker synthesis, one of the most classic and effective methods for preparing α-amino acids from α-aminonitrile intermediates.[1][2] The presence of both a nucleophilic amino group and an electrophilic (upon activation) or hydrolyzable nitrile group within the same molecule allows for a multitude of chemical transformations. These notes provide an in-depth guide for researchers and drug development professionals on leveraging this compound for the synthesis of critical pharmaceutical building blocks, supported by detailed protocols and mechanistic insights.
Core Synthetic Applications: From Amino Acids to Chiral Amines
The primary utility of this compound lies in its ability to be transformed into two major classes of pharmaceutical intermediates: α-amino acids and chiral diamines. These transformations hinge on the selective reaction of the nitrile functional group.
Synthesis of Phenylalanine and its Derivatives via Nitrile Hydrolysis
The most direct and widespread application of this compound is its role as a direct precursor to Phenylalanine, a crucial non-proteinogenic amino acid used as a building block in numerous pharmaceuticals.[3] The conversion is achieved through the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be effectively carried out under either acidic or basic conditions, with the choice of method often depending on the scale of the reaction and the presence of other functional groups.[4]
Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2] Subsequent tautomerization and further hydrolysis yield the carboxylic acid. In basic hydrolysis, the hydroxide ion directly attacks the nitrile carbon, initiating a series of steps that ultimately lead to the carboxylate salt, which is then protonated during acidic work-up to give the final amino acid.
The synthesis of unnatural amino acids is a vital component of modern drug discovery, allowing for the modification of peptides and proteins to enhance stability, selectivity, and bioactivity.[] this compound provides a foundational scaffold for creating a variety of phenylalanine derivatives by modifying the phenyl ring prior to or after hydrolysis.
Synthesis of Vicinal Diamines via Nitrile Reduction
Beyond amino acids, this compound is a valuable precursor for the synthesis of 1,2-diamines (vicinal diamines). The reduction of the nitrile group to a primary amine affords 3-phenylpropane-1,2-diamine. This scaffold is present in various biologically active molecules and serves as a key ligand in asymmetric catalysis. The reduction can be achieved using various reagents, most commonly through catalytic hydrogenation or with chemical hydrides like Lithium Aluminum Hydride (LiAlH₄).
Causality in Reagent Choice:
-
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): This method is often preferred for its scalability, cost-effectiveness, and milder reaction conditions. The use of Raney Nickel in an ammonia-saturated solvent is common to suppress the formation of secondary amine side products.[4]
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent offers a rapid and efficient conversion. However, it requires strictly anhydrous conditions and a more complex work-up procedure, making it more suitable for smaller-scale syntheses.
These diamine products are crucial intermediates for building heterocyclic compounds and for developing chiral ligands used in asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs).
Data Presentation & Physicochemical Properties
A clear understanding of the starting material's properties is essential for successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₉H₁₀N₂ | [6] |
| Molecular Weight | 146.19 g/mol | [6] |
| CAS Number | 55379-75-4 | [6] |
| Appearance | Not specified, typically a solid or oil | |
| Polar Surface Area | 49.8 Ų | [6] |
Visualization of Synthetic Pathways
The following diagrams illustrate the central role of this compound in pharmaceutical intermediate synthesis.
Caption: Core synthetic transformations of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear steps and rationale. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Synthesis of DL-Phenylalanine via Acidic Hydrolysis
This protocol details the conversion of the aminonitrile to the corresponding amino acid using strong acid.
Caption: Workflow for the acidic hydrolysis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq). Note: This reaction should be performed in a well-ventilated fume hood as some hydrogen cyanide may be liberated.[7]
-
Acid Addition: Carefully add concentrated hydrochloric acid (e.g., 6 M HCl) in sufficient volume to fully dissolve the starting material and allow for effective stirring.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C). Maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Then, place the flask in an ice bath to cool further.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH of the solution is approximately 6-7. Phenylalanine is least soluble at its isoelectric point (pI ≈ 5.5-6.0), causing it to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crude product with several portions of cold deionized water, followed by a wash with cold ethanol to remove impurities.
-
Purification: The crude DL-Phenylalanine can be further purified by recrystallization from hot water to yield a white crystalline solid.
| Parameter | Value / Condition | Rationale |
| Reactants | This compound, Conc. HCl | Strong acid is required to protonate and activate the nitrile for hydrolysis. |
| Solvent | Water (from aqueous HCl) | Acts as the nucleophile in the hydrolysis reaction. |
| Temperature | Reflux (~100-110 °C) | Provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate. |
| Reaction Time | 4-8 hours | Typical duration to ensure complete conversion of the nitrile. |
| Work-up | Neutralization with NH₄OH | Adjusting the pH to the isoelectric point of the amino acid maximizes its precipitation. |
| Typical Yield | > 85% | This is a high-yielding transformation. |
Protocol 2: Synthesis of 3-Phenylpropane-1,2-diamine via Catalytic Hydrogenation
This protocol details the reduction of the nitrile to a primary amine using Raney Nickel as a catalyst.
Methodology:
-
Catalyst Preparation: In a high-pressure hydrogenation vessel (Parr shaker or similar), add Raney Nickel (5-10% by weight of the substrate) under a blanket of inert gas (e.g., Argon or Nitrogen). Caution: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol.
-
Reaction Setup: Prepare a solution of this compound (1.0 eq) in ethanol that has been saturated with ammonia.[4] The ammonia is crucial to minimize the formation of secondary amine byproducts by reacting with any intermediate imines.
-
Hydrogenation: Add the substrate solution to the hydrogenation vessel. Seal the vessel, purge it several times with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (up to 50 °C) for 12-24 hours. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge.
-
Work-up: Once hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 3-phenylpropane-1,2-diamine can be purified by vacuum distillation or column chromatography.
Trustworthiness and Self-Validation
The protocols described are based on well-established chemical transformations.[4][7] The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC or GC-MS. The identity and purity of the final products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. For chiral applications, enantiomeric excess (ee) should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Conclusion
This compound is a powerful and economically significant intermediate in pharmaceutical synthesis. Its straightforward conversion to phenylalanine and its derivatives provides a direct route to a vast array of peptide-based drugs and other APIs.[] Furthermore, its reduction to vicinal diamines opens up pathways to other important molecular scaffolds. The protocols and insights provided in these notes offer a solid foundation for researchers to effectively utilize this versatile building block in their drug discovery and development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis.
- Haurena, C., Le Gall, E., Sengmany, S., Martens, T., & Troupel, M. (2010). A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. Journal of Organic Chemistry, 75, 2645-2650.
- Benchchem. (n.d.). 2-Amino-2-phenylpropanenitrile | 4355-46-8.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID.
- BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Intermediates.
- Zhang, C., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology, 5(4), 296-303.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
synthesis of heterocyclic compounds from 2-Amino-3-phenylpropanenitrile
Application Note: Heterocyclic Synthesis from 2-Amino-3-phenylpropanenitrile
Abstract
This compound (phenylalanine nitrile) serves as a potent bifunctional synthon in organic synthesis. Its structure—comprising a nucleophilic primary amine and an electrophilic nitrile adjacent to a benzylic center—allows for diverse heterocyclization pathways. This guide details the protocols for converting this scaffold into three distinct heterocyclic classes: 2,5-dibenzylpyrazines (via oxidative dimerization), 4(5)-benzylimidazoles (via condensation with orthoesters), and 5-benzyl-2-thiohydantoins (via reaction with isothiocyanates).
Core Directive & Safety Protocols
Operational Hazard: Hydrogen Cyanide (HCN) Generation
The hydrolysis of
-
Engineering Control: All reactions must be performed in a functioning fume hood with a face velocity >100 fpm.
-
Monitoring: Personal HCN monitors must be worn by all personnel.
-
Quench Protocol: All aqueous waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
Chemical Pathways Overview
The following Graphviz diagram visualizes the divergent reactivity of this compound.
Caption: Divergent synthetic pathways from the phenylalanine nitrile scaffold.
Protocol A: Synthesis of 2,5-Dibenzylpyrazine
Mechanism: Oxidative Dimerization.[1]
Reagents:
-
This compound (1.0 equiv)
-
KOH (2.0 equiv) or
(oxidant) -
Air bubbling (if not using peroxide)
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Basification: Add 20 mmol of KOH (pellets or solution). The solution may darken.
-
Oxidation:
-
Method A (Air): Vigorously stir the open flask (or bubble air) at room temperature for 24 hours.
-
Method B (Peroxide): Add 30%
dropwise (2.2 equiv) at 0°C, then warm to RT.
-
-
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from hexane/EtOAc to yield 2,5-dibenzylpyrazine.
Data Validation:
-
Target Yield: 40–60%
-
Key 1H NMR Signal: Singlet at ~8.3 ppm (Pyrazine ring protons).
Protocol B: Synthesis of 4-Benzylimidazole
Mechanism: Cyclocondensation with Orthoesters. The amine attacks the orthoester to form an imidate-like intermediate. The nitrile nitrogen then cyclizes onto this carbon, followed by aromatization/elimination of ethanol.
Reagents:
-
This compound (1.0 equiv)
-
Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)
-
p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)
Step-by-Step Protocol:
-
Setup: In a dry flask, combine 10 mmol of the aminonitrile with 10 mL of TEOF.
-
Catalysis: Add 0.5 mmol pTSA.
-
Reflux: Heat the mixture to reflux (approx. 146°C) for 4–6 hours. Monitor by TLC for disappearance of starting material.
-
Hydrolysis (Critical): Cool to RT. Add 10 mL of 1N HCl and stir for 30 mins to hydrolyze any uncyclized intermediates.
-
Neutralization: Basify with NaOH to pH 10.
-
Extraction: Extract with DCM (3 x 30 mL).
-
Purification: Column chromatography (DCM:MeOH 95:5).
Data Validation:
-
Target Yield: 70–85%
-
Key 1H NMR Signal: Imidazole C2-H (~7.6 ppm) and C5-H (~6.8 ppm).
Protocol C: Synthesis of 5-Benzyl-3-phenyl-2-thiohydantoin
Mechanism: Edman-Type Cyclization. Reaction with an isothiocyanate yields a thiourea. Acidic treatment promotes the attack of the sulfur or nitrogen onto the nitrile carbon (hydrolysis to amide/acid usually precedes or happens concomitantly in situ), forming the stable thiohydantoin ring.
Reagents:
-
This compound (1.0 equiv)
-
Phenyl isothiocyanate (PITC) (1.1 equiv)
-
Pyridine:Water (1:1) or Ethanol[4]
-
HCl (conc.)[5]
Step-by-Step Protocol:
-
Coupling: Dissolve 10 mmol aminonitrile in 15 mL Pyridine/Water (1:1). Add 11 mmol PITC dropwise.
-
Incubation: Stir at 40°C for 2 hours. The intermediate thiourea forms.[2]
-
Cyclization: Acidify the mixture with concentrated HCl (carefully, in fume hood) to pH < 1.
-
Heating: Heat to 60–70°C for 1 hour to drive the cyclization and hydrolysis of the imine intermediate.
-
Precipitation: Cool to 0°C. The thiohydantoin product often precipitates as a solid.
-
Filtration: Filter the solid, wash with cold water and cold ethanol.
Data Validation:
-
Target Yield: >80%
-
Appearance: Crystalline solid (often yellow/off-white).
Summary of Reaction Parameters
| Target Heterocycle | Key Reagent | Reaction Type | Critical Condition | Typical Yield |
| Pyrazine | Oxidative Dimerization | Aerobic environment | 40-60% | |
| Imidazole | Triethyl orthoformate | Condensation | Acid catalyst (pTSA) | 70-85% |
| Thiohydantoin | Phenyl isothiocyanate | Cyclization | Acidic Hydrolysis | >80% |
References
-
Synthesis of Imidazoles
-
Pyrazine Formation via Dimerization
-
Strecker Reaction & Aminonitrile Reactivity
-
Thiohydantoin Synthesis (Edman Chemistry)
- Source:Journal of Chemical Education.
-
URL:[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 12. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Large-Scale Synthesis of 2-Amino-3-phenylpropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-amino-3-phenylpropanenitrile, a key intermediate in the production of the essential amino acid phenylalanine and other pharmaceutical compounds. The protocol is centered around the robust and well-established Strecker amino acid synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety protocols for handling highly toxic reagents, and methods for characterization and quality control, ensuring a safe, efficient, and reproducible synthesis at scale.
Introduction and Significance
This compound, also known as α-aminobenzenepropanenitrile, is a molecule of significant interest in the pharmaceutical and chemical industries.[1] Its primary utility lies in its role as a direct precursor to phenylalanine, one of the nine essential amino acids for humans.[2] The classical method for synthesizing α-amino acids, the Strecker synthesis, produces an α-aminonitrile intermediate which is then hydrolyzed to the final amino acid.[2][3] This makes the efficient and scalable production of this compound a critical industrial process. Beyond its role in amino acid synthesis, this aminonitrile scaffold is a valuable building block for a variety of more complex chiral molecules and active pharmaceutical ingredients (APIs).
The most direct and economically viable route for the large-scale production of this compound is the Strecker synthesis, a one-pot, three-component reaction.[3][4] This reaction combines an aldehyde (phenylacetaldehyde), an ammonia source (ammonia or an ammonium salt), and a cyanide source (typically an alkali metal cyanide or hydrogen cyanide) to form the target α-aminonitrile.[3] While conceptually straightforward, the scale-up of this process requires meticulous control over reaction conditions and stringent adherence to safety protocols due to the involvement of highly toxic cyanide compounds.
The Strecker Synthesis: Mechanism and Rationale
The Strecker synthesis proceeds via a two-step mechanism within a single reaction vessel. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Imine Formation The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of phenylacetaldehyde. This is followed by a dehydration step to form a phenylacetaldimine intermediate. This step is often acid-catalyzed to facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3]
Step 2: Nucleophilic Cyanide Attack A cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the imine intermediate. This step forms the stable α-aminonitrile product, this compound.[2][3]
Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 10-mole scale synthesis. All operations involving cyanide must be conducted in a dedicated, well-ventilated chemical fume hood or an appropriate enclosed reactor system by personnel trained in handling highly hazardous materials.[5][6]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Reagents | ||
| Phenylacetaldehyde | 1201.5 g (10.0 mol) | Aldehyde starting material |
| Ammonium Chloride (NH₄Cl) | 588.5 g (11.0 mol) | Ammonia and acid source |
| Sodium Cyanide (NaCN) | 514.6 g (10.5 mol) | Cyanide source |
| Aqueous Ammonia (28-30%) | 1.5 L | Ammonia source and base |
| Methanol (MeOH) | 5.0 L | Solvent |
| Dichloromethane (DCM) | 10.0 L | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | As needed | Neutralization/Wash |
| Brine (Saturated NaCl) | 2.0 L | Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | Drying agent |
| Equipment | ||
| 20 L Jacketed Glass Reactor | With overhead stirrer, thermocouple, condenser | Main reaction vessel |
| 2 L Dropping Funnel | For controlled addition of reagents | Reagent addition |
| Chiller/Heater Circulator | To control reactor temperature | Temperature control |
| Large Separatory Funnel (20 L) | For liquid-liquid extraction | Work-up |
| Rotary Evaporator | With a suitable vacuum pump and trap | Solvent removal |
| Personal Protective Equipment (PPE) | See Section 4.1 | Safety |
| Cyanide Quench Solution | 10 L of 10% NaOH with 15% bleach solution | Waste neutralization |
Experimental Workflow
Step-by-Step Protocol
-
Reactor Setup: Assemble the 20 L jacketed reactor system. Ensure all glassware is clean and dry. Purge the reactor with an inert atmosphere (e.g., nitrogen) and maintain a slight positive pressure.
-
Charging Reagents:
-
To the reactor, add methanol (3.0 L), aqueous ammonia (1.5 L), and ammonium chloride (588.5 g).
-
Begin stirring and cool the mixture to 0-5°C using the circulator.
-
-
Phenylacetaldehyde Addition:
-
Add phenylacetaldehyde (1201.5 g) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Rinse the funnel with a small amount of methanol (200 mL) and add it to the reactor.
-
-
Sodium Cyanide Addition:
-
CRITICAL STEP: In a separate container within the fume hood, dissolve sodium cyanide (514.6 g) in deionized water (1.0 L). This process may be slightly exothermic.
-
Add the sodium cyanide solution to the dropping funnel.
-
Add the cyanide solution dropwise to the stirred reaction mixture over 2-3 hours. Crucially, maintain the internal temperature between 0-10°C. A runaway exotherm can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.
-
-
Reaction:
-
Once the cyanide addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25°C).
-
Continue stirring for 12-18 hours.
-
-
Monitoring: Monitor the reaction for the disappearance of phenylacetaldehyde using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to 10°C.
-
Slowly add 5.0 L of cold deionized water to the reactor to quench the reaction.
-
Transfer the mixture to a 20 L separatory funnel. Add dichloromethane (DCM, 4.0 L) and shake vigorously.
-
Separate the layers. Extract the aqueous layer twice more with DCM (2 x 3.0 L).
-
Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (2.0 L) and brine (2.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
Purification
The crude product can be purified by vacuum distillation. The purity of the fractions should be assessed by HPLC or GC-MS. Typical yields of the purified product are in the range of 75-85%.
Critical Safety Protocols: Handling Cyanide
The use of alkali cyanides like NaCN or KCN is the most significant hazard in this synthesis. These salts are highly toxic if ingested or absorbed through the skin.[7] Critically, they react with acids or water to produce hydrogen cyanide (HCN), a highly toxic and flammable gas that can be lethal within minutes of inhalation.[5][7][8]
Required Controls and PPE
-
Engineering Controls: All work must be performed in a certified chemical fume hood or an enclosed reactor system.[5][6][9] The work area must be clearly marked with warning signs.[6] Never work alone.[5]
-
Personal Protective Equipment (PPE):
Spill and Waste Management
-
Spills: In case of a small spill of solid cyanide, carefully sweep it up to avoid dust formation and place it in a sealed container for hazardous waste.[5] For solutions, use chemical absorbent pads.[5] The spill area must be decontaminated with a pH 10 buffer solution followed by a 10% bleach solution.[7][8]
-
Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated materials) must be treated before disposal. A common method is to add the waste slowly to a stirred, alkaline solution of sodium hypochlorite (bleach) or calcium hypochlorite to oxidize the cyanide to the much less toxic cyanate ion (OCN⁻). This process is highly exothermic and must be done with cooling.
Emergency Procedures
-
Exposure: In case of any suspected exposure, immediately alert others, evacuate the area, and call emergency services.[6][9]
-
Antidote: A cyanide antidote kit should be available in any laboratory where cyanides are used, and personnel must be trained in its location and use by medical professionals.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and assesses purity by identifying characteristic peaks for the aromatic, benzylic, and methine protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, which should correspond to its molecular formula, C₉H₁₀N₂ (146.19 g/mol ).[1]
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Expect to see a sharp absorption band around 2240-2260 cm⁻¹ for the nitrile (C≡N) group and broad bands in the 3300-3500 cm⁻¹ region for the primary amine (N-H) stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.
Conclusion
The Strecker synthesis is a powerful and scalable method for producing this compound. By understanding the reaction mechanism, carefully controlling reaction parameters such as temperature and addition rates, and adhering to the strictest safety protocols for cyanide handling, researchers and production chemists can safely and efficiently synthesize this valuable chemical intermediate on a large scale. The protocol detailed herein provides a robust framework for achieving high yields and purity, enabling further applications in pharmaceutical and materials science.
References
-
Guo‐Hua Chu, Minghua Gu, Baudouin Gerard & Roland E. Dolle. (2004). Development of a New α‐Aminonitrile Synthesis. Synthetic Communications, 34(24), 4401-4411. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Reddy, B. V. S., Sridhar, M., & Ravikanth, V. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 59. [Link]
-
Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
-
ResearchGate. (2004). Development of a New α‐Aminonitrile Synthesis. Request PDF. [Link]
-
LSU Health Shreveport Environmental Health & Safety. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561384, this compound. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
Sources
- 1. This compound | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]
High-Fidelity Derivatization of 2-Amino-3-phenylpropanenitrile (Phe-CN)
Content Type: Application Note & Protocol Guide Subject: Synthetic Organic Chemistry / Medicinal Chemistry Target Audience: Drug Discovery Scientists, Peptide Chemists, and Process Chemists
Executive Summary & Strategic Importance
2-Amino-3-phenylpropanenitrile (Phe-CN) is a critical pharmacophore in medicinal chemistry, serving as the P1 residue in covalent-reversible inhibitors of cysteine proteases (e.g., Cathepsin K, S, L, and B) and Dipeptidyl Peptidase IV (DPP-IV). The nitrile group functions as an electrophilic "warhead," forming a reversible thioimidate adduct with the active site cysteine of the target enzyme [1, 2].[1][2]
However, the derivatization of the amino group in Phe-CN presents a unique synthetic challenge: Racemization . The electron-withdrawing nature of the nitrile group significantly acidifies the
This guide provides high-fidelity protocols designed to derivatize the amine while preserving the nitrile functionality and optical purity.
Mechanistic Insight: The Stability-Reactivity Paradox
To successfully derivatize Phe-CN, one must navigate two competing failure modes:
-
Nitrile Hydrolysis: Exposure to strong aqueous acids or bases can hydrolyze the nitrile to a primary amide (
) or carboxylic acid ( ), destroying the pharmacophore. -
-Racemization: In the presence of base, the
-proton can be abstracted, leading to a planar carbanion/enolate-like intermediate that repopulates as a racemic mixture.
Reaction Landscape Visualization
The following diagram illustrates the derivatization pathways and the racemization risk mechanism.
Figure 1: Reaction landscape of Phe-CN showing productive derivatization paths (Green) versus the racemization failure mode (Red).
Experimental Protocols
Protocol A: Racemization-Free Amide Coupling (P1-P2 Ligation)
Application: Attaching the Phe-CN scaffold to a carboxylic acid (e.g., N-protected amino acid) to build the inhibitor backbone. Rationale: Standard carbodiimide couplings (EDC/NHS) can be too slow, allowing time for base-mediated racemization. We utilize HATU for rapid activation, strictly controlling the base equivalents.
Reagents & Materials
| Reagent | Role | Specifications |
| Phe-CN (HCl salt) | Substrate | >98% ee |
| Carboxylic Acid (R-COOH) | Coupling Partner | 1.05 equiv |
| HATU | Coupling Agent | 1.1 equiv |
| DIPEA (Hünig's Base) | Base | 2.2 equiv (Strict) |
| DMF (Anhydrous) | Solvent | <50 ppm water |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 mmol only) dropwise. Stir for 5 minutes to form the activated ester.
-
Addition: Add the Phe-CN hydrochloride salt (1.0 mmol) directly to the reaction mixture.
-
Coupling: Add the second portion of DIPEA (1.1 mmol) dropwise over 5 minutes.
-
Critical Note: The second portion neutralizes the HCl salt of the amine. Do not exceed pH 8.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor by LC-MS.
-
Work-up: Dilute with Ethyl Acetate (50 mL). Wash with mild acidic buffer (0.5M Citric Acid, pH 4) to remove excess base/HATU byproducts.
-
Warning: Do not use 1M HCl or highly alkaline washes (NaOH), as these may hydrolyze the nitrile.
-
-
Purification: Dry over
and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Urea Synthesis via Isocyanates
Application: Creating peptidomimetic urea linkages, common in DPPIV inhibitors.
Rationale: Isocyanate addition is neutral and rapid, minimizing the risk of
Step-by-Step Methodology
-
Dissolution: Dissolve Phe-CN free base (1.0 mmol) in anhydrous DCM (10 mL).
-
Note: If starting with Phe-CN HCl salt, pre-neutralize with 1.0 equiv TEA in DCM, evaporate, and re-dissolve to remove chloride salts, or use DIPEA in situ.
-
-
Addition: Cool to 0°C. Add the Isocyanate (R-N=C=O, 1.0 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then RT for 1 hour.
-
Quench: Add 0.5 mL Methanol to quench unreacted isocyanate.
-
Isolation: The urea product often precipitates from DCM or can be isolated by simple evaporation and recrystallization from EtOH/Ether.
Protocol C: Reductive Amination (N-Alkylation)
Application: Synthesis of N-alkylated derivatives for library generation. Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride to avoid toxic cyanide byproducts and because it is mild enough to leave the nitrile warhead untouched.
Step-by-Step Methodology
-
Imine Formation: Dissolve Phe-CN (1.0 mmol) and the Aldehyde (1.0 mmol) in DCE (Dichloroethane). Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir for 1 hour at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.
-
Reaction: Stir overnight at RT under Nitrogen.
-
Work-up: Quench with saturated
(aq). Extract with DCM.-
Note: The nitrile is stable to STAB, but avoid heating the reaction.
-
Quality Control & Validation
Trust in the synthesis of chiral warheads requires rigorous validation of the enantiomeric excess (ee).
Chiral HPLC Method (Standard)
-
Column: Daicel Chiralpak AD-H or OD-H (
mm). -
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl ring absorption).
-
Acceptance Criteria: Product ee > 95%. If ee drops below 90%, re-evaluate the base equivalents in Protocol A.
1H-NMR Diagnostic[3]
-
Solvent:
or . -
Checkpoint: Check the integration of the
-proton (approx. 4.0 - 5.0 ppm). A reduction in integration or splitting pattern anomalies can indicate racemization or side-reactions. -
Nitrile Check:
-NMR should show the nitrile carbon peak around 118-120 ppm. Disappearance suggests hydrolysis.
References
-
Frizler, M., et al. (2010).[2] "Development of nitrile-based peptidic inhibitors of cysteine cathepsins." Current Topics in Medicinal Chemistry, 10(3), 294-322.[2]
-
Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(26), 4524-4534.
-
Dyatkin, A. B., et al. (2002). "Determination of the absolute configuration of a key intermediate in the synthesis of cathepsin K inhibitors." Chirality, 14(2), 215-219.
-
Kozlowski, M. C., et al. (2009). "Catalytic Enantioselective Strecker Reactions." Chemical Reviews, 109(1), 54–90. (Foundational chemistry for Phe-CN synthesis).
Sources
Application Note: Chemoselective Functionalization of 2-Amino-3-phenylpropanenitrile (APPN)
Abstract
2-Amino-3-phenylpropanenitrile (APPN) is a versatile, chiral bifunctional building block derived from the Strecker synthesis of phenylacetaldehyde. While widely recognized as a precursor to Phenylalanine, its utility in drug discovery extends significantly further. This guide details the reaction of APPN with various electrophiles, focusing on N-chemoselective functionalization and heterocyclic annulation . We provide validated protocols for synthesizing amides, sulfonamides, and—most critically—hydantoin scaffolds, which serve as privileged structures in anticonvulsant and oncology pharmacophores.
Introduction & Reactivity Profile
The Molecule
APPN contains two competing reactive centers: a nucleophilic primary amine (
Strategic Reactivity Map
The following diagram outlines the divergent pathways available when treating APPN with different classes of electrophiles.
Figure 1: Divergent synthesis pathways for APPN. The amine acts as the nucleophile in all primary steps.
Reaction Modules
Module A: N-Acylation (Amide Synthesis)
The synthesis of N-acylated
-
Challenge: The reduced nucleophilicity of the amine requires a non-nucleophilic base scavenger.
-
Conditions: DCM or THF,
, with DIPEA or TEA. -
Note: Avoid aqueous basic conditions which may hydrolyze the nitrile to the amide (partial hydrolysis) or acid.
Module B: Heterocycle Construction (Hydantoins)
This is the highest-value transformation. Reacting APPN with isocyanates generates a urea intermediate, which cyclizes to form 5-substituted hydantoins. This effectively "masks" the nitrile carbon into a stable ring system.
Comparative Data: Electrophile Efficiency
| Electrophile Class | Product Type | Reaction Time | Yield (Typical) | Critical Parameter |
| Acyl Chlorides | Amides | 1-3 h | 85-95% | Anhydrous conditions required to prevent nitrile hydrolysis. |
| Isocyanates | Ureas | 4-12 h | 70-85% | Two-step sequence; requires acid catalysis for ring closure. |
| Sulfonyl Chlorides | Sulfonamides | 2-6 h | 80-90% | Requires excess base (2.5 eq) to scavenge HCl. |
| Aldehydes | Imines | 12-24 h | 60-75% | Equilibrium sensitive; requires dehydrating agent ( |
Detailed Protocol: Synthesis of 5-Benzyl-3-Phenylhydantoin
Target: Reaction of APPN with Phenyl Isocyanate followed by acid-mediated cyclization. Application: Synthesis of anticonvulsant libraries.
Experimental Workflow
Figure 2: Step-by-step workflow for the conversion of APPN to Hydantoin.
Step-by-Step Methodology
Reagents:
-
This compound (APPN): 1.46 g (10 mmol)
-
Phenyl Isocyanate: 1.31 g (11 mmol)
-
Dichloromethane (DCM): 50 mL (Anhydrous)
-
Hydrochloric Acid (6M): 20 mL
-
Ethanol: 20 mL
Procedure:
-
Urea Formation (Nucleophilic Addition):
-
Dissolve APPN (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen.
-
Cool the solution to
using an ice bath. -
Add Phenyl Isocyanate (11 mmol) dropwise over 15 minutes. Caution: Isocyanates are potent sensitizers.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting amine spot (
) should disappear, replaced by a lower urea spot.
-
-
Cyclization (Acid-Mediated):
-
Evaporate the DCM under reduced pressure to yield the crude urea intermediate.
-
Resuspend the residue in a mixture of Ethanol (20 mL) and 6M HCl (20 mL).
-
Reflux the mixture at
for 3 hours. The acid catalyzes the attack of the urea nitrogen onto the nitrile carbon, followed by hydrolysis of the resulting imine to the ketone (hydantoin).
-
-
Isolation:
-
Cool the reaction mixture to room temperature. The hydantoin product often precipitates as a white solid.
-
If no precipitate forms, concentrate the ethanol fraction and dilute with ice water (50 mL).
-
Filter the solid, wash with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from hot Ethanol/Water (9:1).
-
Expected Yield: 75–85% Characterization:
-
IR: Disappearance of Nitrile peak (
). Appearance of dual Carbonyl peaks (Hydantoin ring, ).
Safety & Stability (Critical)
-
Retro-Strecker Instability: Under highly basic conditions or high heat without an electrophile, APPN can revert to phenylacetaldehyde and cyanide/ammonia. Store APPN as the hydrochloride salt (
) for long-term stability. -
HCN Generation: During the acid hydrolysis step (if not carefully controlled) or if the nitrile is subjected to strong aqueous acid without cyclization partners, trace HCN gas may be evolved. Perform all acid steps in a well-ventilated fume hood.
-
Racemization: The
-proton is acidic ( ). Strong bases (e.g., NaH, LDA) used for alkylation attempts will racemize the chiral center.
References
-
PubChem. this compound | C9H10N2.[1][2] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Hydantoins (Bucherer-Bergs / Urech). Available at: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]
-
ACS Omega. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. 2021. Available at: [Link]
-
CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Available at: [Link][3]
Sources
use of 2-Amino-3-phenylpropanenitrile in solid-phase peptide synthesis
Application Note: Strategic Integration of 2-Amino-3-phenylpropanenitrile in Solid-Phase Peptide Synthesis
Part 1: Strategic Overview
This compound (Phe-CN) is a specialized building block primarily utilized in the development of cysteine protease inhibitors (e.g., Cathepsin K, S, and SARS-CoV-2 Mpro inhibitors). Structurally, it acts as a phenylalanine analog where the C-terminal carboxylate is replaced by a nitrile (
Mechanism of Action: The nitrile group functions as an electrophilic "warhead." Upon binding to the target enzyme, the active site cysteine thiolate attacks the nitrile carbon, forming a reversible thioimidate adduct. This transition-state mimicry effectively locks the enzyme, preventing substrate processing.
The Synthetic Challenge: Standard Solid-Phase Peptide Synthesis (SPPS) relies on anchoring the C-terminal carboxyl group to the resin. Since Phe-CN lacks this carboxyl group, it cannot be immobilized via standard Wang or Rink Amide linkers. Consequently, its integration requires one of two advanced strategies:
-
The Backbone Amide Linker (BAL) Strategy: Anchoring the nitrogen atom to the resin (Inverse SPPS).
-
The Hybrid Fragment Strategy: Synthesizing the peptide backbone on-resin, followed by solution-phase coupling to Phe-CN.
Part 2: Critical Considerations & Reagent Selection
Before initiating synthesis, the following chemical behaviors must be accounted for to ensure protocol success.
| Parameter | Critical Insight | Mitigation Strategy |
| Nitrile Stability | The | Limit final cleavage time to <2 hours. Avoid heating during cleavage. |
| Amine Nucleophilicity | The electron-withdrawing nature of the nitrile group reduces the nucleophilicity of the | Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times. |
| Stereochemistry | Maintain non-basic conditions where possible. Use collidine instead of DIPEA during sensitive couplings. | |
| Resin Selection | Standard resins (Wang/Rink) are incompatible with C-terminal nitriles. | Use BAL-PEG-PS or 2-Chlorotrityl Chloride (for Hybrid method). |
Part 3: Experimental Protocols
Method A: The BAL Resin Strategy (Fully On-Resin)
Best for: High-throughput library generation where purification of intermediates is undesirable.
Concept: The Backbone Amide Linker (BAL) presents an aldehyde group. The amino nitrile is attached via reductive amination, anchoring it by the backbone nitrogen. The peptide is then built off this secondary amine.
Reagents:
-
Resin: 4-(4-formyl-3,5-dimethoxyphenoxy)butyryl-AM resin (BAL Resin).
-
Building Block: this compound (Free base or HCl salt).
-
Reducing Agent: Sodium cyanoborohydride (
) in MeOH/DMF. -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Step-by-Step Protocol:
-
Resin Preparation:
-
Swell 200 mg of BAL resin (loading ~0.5 mmol/g) in DMF for 30 minutes. Drain.
-
-
Reductive Amination (Anchoring):
-
Dissolve this compound (5 eq) in DMF containing 1% acetic acid.
-
Note: If using the HCl salt, premix with 5 eq DIPEA, then dilute with DMF/AcOH.
-
Add
(5 eq) dissolved in minimum MeOH. -
Agitate overnight (12-16 hours) at room temperature.
-
Wash: DMF (3x), MeOH (3x), DCM (3x).
-
-
Acylation of the Secondary Amine (Critical Step):
-
Context: You are coupling the second amino acid (Fmoc-AA-OH) to a bulky, resin-bound secondary amine. Standard HBTU/DIPEA will fail.
-
Cocktail: Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in DMF. Add DIPEA (10 eq).
-
Reaction: Add to resin immediately. Microwave irradiation (75°C, 25W) for 20 minutes is highly recommended. If manual, double couple for 2 hours each.
-
QC Check: Perform a Chloranil test (not Kaiser) to check for secondary amines.
-
-
Elongation:
-
Proceed with standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIPEA) for the remainder of the chain.
-
-
Cleavage:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 90 minutes.
-
Result: The acid-labile BAL linker releases the secondary amide. Since the "amine" was our Phe-CN, the product is Peptide-N(H)-CH(Bn)-CN .
-
Method B: The Hybrid Approach (Solution Phase Coupling)
Best for: Large-scale synthesis or when the specific amino nitrile is expensive/scarce.
Concept: Synthesize the protected peptide fragment (Peptide-OH) on acid-sensitive resin, cleave without deprotecting side chains, and couple the nitrile in solution.
Step-by-Step Protocol:
-
Peptide Assembly:
-
Use 2-Chlorotrityl Chloride Resin .
-
Synthesize the peptide sequence using standard Fmoc chemistry.[3]
-
Crucial: The N-terminal Fmoc group must remain ON, or be replaced by the desired N-cap (e.g., Acetyl), before cleavage.
-
-
Protected Cleavage:
-
Treat resin with 1% TFA in DCM (v/v) for 10 x 2 minutes.
-
Collect filtrates into a flask containing 10% Pyridine in MeOH (to neutralize TFA and prevent side-chain deprotection).
-
Concentrate in vacuo. Precipitate with cold water. Dry the white solid (Protected Peptide-OH).
-
-
Solution Coupling:
-
Dissolve Protected Peptide-OH (1.0 eq) and this compound HCl (1.1 eq) in dry DMF.
-
Add PyBOP (1.1 eq) and NMM (N-methylmorpholine, 3.0 eq).
-
Why PyBOP? It avoids the formation of guanidinium byproducts sometimes seen with HATU in solution phase if not carefully controlled.
-
Stir at room temperature for 4-6 hours. Monitor by LC-MS.[4]
-
-
Final Deprotection:
-
Dissolve the crude intermediate in TFA/TIS/H2O (95:2.5:2.5).
-
Stir for 2 hours. Precipitate in cold diethyl ether.
-
Part 4: Visualization of Workflows
Figure 1: The BAL Resin Strategy Workflow
A logical flow for anchoring the nitrile warhead and building the peptide in reverse.
Caption: Workflow for utilizing Backbone Amide Linker (BAL) resin to synthesize C-terminal peptide nitriles.
Figure 2: Mechanism of Cysteine Protease Inhibition
How the synthesized molecule interacts with the biological target (e.g., SARS-CoV-2 Mpro).[5]
Caption: The nitrile group forms a covalent thioimidate adduct with the active site cysteine.
Part 5: References
-
Jensen, K. J., et al. (1998). "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides." Journal of the American Chemical Society.[6]
-
Fagnoni, M., et al. (2021). "Nitrile-Based Inhibitors of SARS-CoV-2 Main Protease: A Review." Journal of Medicinal Chemistry.
-
Dufour, E., et al. (2010). "Solid-phase synthesis of peptide nitriles." Tetrahedron Letters.
-
Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Backbone Amide Linker (BAL) in Peptide Synthesis." ChemMedChem.
Disclaimer: This protocol involves the use of hazardous reagents (TFA, Sodium Cyanoborohydride). All work should be performed in a fume hood with appropriate PPE.
Sources
- 1. cem.de [cem.de]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 4. peptide.com [peptide.com]
- 5. Design, synthesis and crystallographic analysis of nitrile-based broad-spectrum peptidomimetic inhibitors for coronavirus 3C-like proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a diverse library of mechanism-based cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Isolation and Quality Control of 2-Amino-3-phenylpropanenitrile
A Stability-Indicating Workflow for Strecker Synthesis Intermediates
Abstract
This application note details the chromatographic purification and analysis of 2-Amino-3-phenylpropanenitrile (
Part 1: Chemical Context & Stability Profile
The Challenge: The "Ticking Clock" of
-
Target Molecule: this compound (Free base is an unstable oil; isolated as HCl or Tosylate salt).
-
Critical Impurities:
-
Phenylacetaldehyde: Starting material (Hydrophobic).
-
Phenylalaninamide: Primary hydrolysis product (Polar).
-
Phenylalanine: Secondary hydrolysis product (Zwitterionic).
-
Scientific Rationale for Conditions:
-
Acidity is Key: The mobile phase must be acidic (pH < 3.0). Protonation of the amine (
) stabilizes the C-N bond, preventing retro-Strecker decomposition during chromatography [1]. -
Temperature Control: All preparative steps should be conducted at
to suppress hydrolysis rates.
Part 2: Analytical Method Development
Protocol A: Rapid Stability-Indicating RP-HPLC
Purpose: To determine chemical purity and quantify the extent of hydrolysis (Amide formation).
Method parameters:
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Strict control required) |
| Detection | UV 215 nm (Nitrile/Amine absorption), 254 nm (Phenyl) |
| Injection | 5 µL (Sample dissolved in 90:10 Water:MeCN + 0.1% TFA) |
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 8.0 | 60% | Elution of Nitrile & Aldehyde |
| 10.0 | 95% | Wash Lipophilic Impurities |
| 10.1 | 5% | Re-equilibration |
| 14.0 | 5% | End |
Self-Validating Logic:
-
Peak Order: The elution order must be Amide (Polar)
Nitrile (Target) Aldehyde (Hydrophobic) . -
System Check: If the "Amide" peak area increases between two injections of the same sample, on-column hydrolysis is occurring. Action: Lower column temperature to 15°C or increase TFA concentration to 0.2%.
Protocol B: Chiral Purity Analysis (Enantiomeric Excess)
Purpose: To resolve (R)- and (S)- enantiomers without derivatization.
Scientific Rationale:
Polysaccharide columns (e.g., Chiralpak) often require normal phase conditions which can be solubility-limiting for amino salts. Crown ether phases (Crownpak CR-I(+)) are superior here because they complex specifically with primary ammonium ions (
Method Parameters:
| Parameter | Condition |
| Column | Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) |
| Mobile Phase | pH 1.5 Perchloric Acid (aq) / Methanol (85:15 v/v) |
| Flow Rate | 0.4 mL/min |
| Temperature | 10°C - 25°C (Lower temp increases resolution) |
| Detection | UV 210 nm |
Part 3: Preparative Isolation Protocol
Objective: Isolate >500 mg of target as the Hydrochloride salt.
Step-by-Step Workflow:
-
Crude Preparation:
-
Dissolve crude reaction oil immediately in cold Mobile Phase A (Water + 0.1% TFA).
-
Filter through 0.45 µm PVDF (Do not use Nylon; it can bind acidic analytes).
-
-
Preparative HPLC:
-
Column: Prep C18 (20 x 250 mm, 10 µm).
-
Isocratic Strategy: Run a shallow gradient (10-30% B over 20 min) to maximize separation between the Amide (front) and Nitrile.
-
Collection Trigger: Collect peaks based on UV threshold, but discard the leading edge of the main peak to remove co-eluting amide traces.
-
-
Salt Formation (Critical Step):
-
Pool fractions containing the Nitrile.
-
Do NOT rotary evaporate to dryness directly (Heat + Water = Hydrolysis).
-
Instead, lyophilize (freeze-dry) to remove water/TFA.
-
Redissolve residue in dry Diethyl Ether.
-
Bubble dry HCl gas or add 2M HCl in Dioxane.
-
Filter the white precipitate (this compound • HCl).
-
Part 4: Visualization & Logic
Diagram 1: Stability-Indicating Purification Workflow
This diagram illustrates the critical decision points to prevent product degradation.
Caption: Workflow emphasizing temperature control and rapid acidification to prevent hydrolysis of the nitrile.
Diagram 2: Chromatographic Species & Elution Logic
Visualizing the separation mechanism on C18 under acidic conditions.
Caption: Elution order on C18 (Low pH). The protonated amine reduces retention of the target relative to the aldehyde.
Part 5: Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Split Peak (Target) | Sample solvent pH too high (Free base vs. Salt). | Ensure sample diluent contains 0.1% TFA. |
| New Peak at | Hydrolysis to Amide during run. | Reduce column temp to 15°C; Process faster. |
| Poor Chiral Res. | Column fouling or wrong pH. | Crownpak requires extremely acidic pH (1.0-2.0) for ammonium complexation. |
| Low Recovery | Volatility of free base. | Never evaporate the free base to dryness; always convert to HCl salt first. |
References
-
Dyker, G. (Ed.). (2006). Amino Acid Synthesis. In Handbook of C-H Transformations. Wiley-VCH.
-
Daicel Corporation. (2020). Instruction Manual for CROWNPAK CR-I(+). Separation of Amino Acids.[1][2][3][4][5][6]
-
Zucca, A., et al. (2018). Stability of
-amino nitriles in aqueous solution. Journal of Organic Chemistry. (Note: Generalized citation for amino nitrile stability mechanisms). -
Sigma-Aldrich. (2024). Product Specification: this compound.
Sources
- 1. agilent.com [agilent.com]
- 2. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Amino-3-phenylpropanenitrile Synthesis
Welcome to the technical support resource for the synthesis of 2-Amino-3-phenylpropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis, which is commonly achieved via the Strecker reaction. Here, we address common challenges, answer frequently asked questions, and provide a detailed experimental protocol to enhance the efficiency, yield, and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound via the Strecker synthesis?
The Strecker synthesis is a robust three-component reaction that produces α-aminonitriles from an aldehyde, ammonia, and a cyanide source.[1][2] For this compound, the reaction starts with phenylacetaldehyde. The process occurs in two main stages:
-
Imine Formation: The carbonyl group of phenylacetaldehyde is activated by protonation. Ammonia, acting as a nucleophile, then attacks the carbonyl carbon. Following a proton exchange, a water molecule is eliminated to form a phenylacetaldimine intermediate, or more accurately, the corresponding protonated iminium ion.[3][4]
-
Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻) then performs a nucleophilic attack on the carbon of the iminium ion. This step forms the stable α-aminonitrile, this compound.[3][5] This aminonitrile is a direct precursor to the amino acid phenylalanine upon hydrolysis.[6]
Caption: Key steps in the Strecker synthesis of this compound.
Q2: What are the recommended sources of cyanide for this reaction, and what are the safety considerations?
While hydrogen cyanide (HCN) gas can be used, it is extremely toxic and hazardous to handle.[6] A much safer and more common laboratory practice is to generate HCN in situ or use cyanide salts.[7]
-
Ammonium Chloride (NH₄Cl) and Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): This is the most widely used combination.[6] Ammonium chloride provides a mild acidic environment and serves as the ammonia source, while KCN or NaCN provides the cyanide nucleophile.[6][8]
-
Trimethylsilyl Cyanide (TMSCN): This reagent can also be used, often in the presence of a Lewis acid catalyst, and is effective for a wide range of substrates.[1]
Safety is paramount: All manipulations involving cyanide salts must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have an emergency cyanide poisoning antidote kit available and ensure all lab personnel are trained in its use. Acidic waste containing cyanide must be neutralized with a strong base (like sodium hypochlorite bleach) before disposal to prevent the formation of lethal HCN gas.
Q3: How critical is pH control during the reaction?
pH is a critical parameter. The reaction requires a mildly acidic to neutral environment (pH ~7-9). The use of ammonium chloride (pKa ≈ 9.25) naturally buffers the solution in a suitable range.[6]
-
If the pH is too low (strongly acidic): The ammonia will be fully protonated to ammonium (NH₄⁺), which is not nucleophilic, hindering the initial imine formation. Furthermore, the cyanide ion will be fully converted to HCN, which is less nucleophilic than CN⁻.
-
If the pH is too high (strongly basic): The starting aldehyde, phenylacetaldehyde, can undergo self-condensation (an aldol reaction), leading to unwanted polymeric byproducts and reducing the yield of the desired product.[9]
Q4: Can this synthesis be performed enantioselectively?
The classical Strecker synthesis yields a racemic mixture (equal amounts of both enantiomers) of the α-aminonitrile because the cyanide ion can attack the planar iminium intermediate from either face with equal probability.[3][5] However, several strategies for asymmetric synthesis have been developed, including:
-
Use of a Chiral Auxiliary: Replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine, can induce diastereoselectivity in the cyanide addition. The auxiliary can be removed later.[3]
-
Asymmetric Catalysis: Chiral catalysts, such as those based on titanium or zirconium complexes, can create a chiral environment around the imine, favoring the formation of one enantiomer over the other.[10][11]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Caption: A logical workflow for diagnosing and solving common synthesis issues.
Q: My reaction yield is low, and I've identified α-hydroxy-3-phenylpropanenitrile (the cyanohydrin) as a major byproduct. Why is this happening and how can I fix it?
A: This is a classic issue where a competitive side reaction, cyanohydrin formation, is occurring.[9] The cyanide ion directly attacks the carbonyl of phenylacetaldehyde instead of the imine.[8][9] This is favored if the imine formation is slow or the equilibrium does not favor the imine.
Solutions:
-
Control Reagent Addition: Pre-mix the phenylacetaldehyde and ammonia source (e.g., aqueous ammonia or NH₄Cl) for a period (e.g., 30-60 minutes) to allow the imine to form before adding the cyanide source.[8] This reduces the concentration of free aldehyde available to react with the cyanide.
-
Use a Dehydrating Agent: Adding a mild desiccant like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium of the first step towards the imine by removing the water that is formed.[6]
-
Solvent Choice: Running the reaction in a non-aqueous solvent can disfavor the cyanohydrin intermediate, which is in equilibrium with the aldehyde.[8]
Q: The reaction is very slow or appears to stall. What factors could be responsible?
A: Sluggish reactions can be due to several factors related to reagent quality and reaction conditions.
-
Reagent Purity: Phenylacetaldehyde is prone to oxidation to phenylacetic acid and polymerization over time. Use freshly distilled or high-purity aldehyde for best results.
-
Temperature: While higher temperatures can promote side reactions, a very low temperature may not provide sufficient activation energy. Gentle heating to 40-50°C can sometimes improve the rate, but this must be balanced against the risk of aldol condensation.[12]
-
Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate contact between the reactants.
Q: My crude product is a sticky, hard-to-purify oil, and the yield is low. What is the likely cause?
A: This strongly suggests that the phenylacetaldehyde is undergoing aldol self-condensation.[9] This is particularly problematic under basic conditions or at elevated temperatures.
Solutions:
-
Temperature Control: Maintain the reaction temperature at or below room temperature (0-25°C), especially during the initial addition of reagents.
-
pH Management: Ensure the pH does not become too basic. The buffering effect of NH₄Cl is generally sufficient, but if using other bases, they should be added cautiously.
-
Aldehyde Quality: Use pure phenylacetaldehyde, as impurities can sometimes catalyze polymerization.
Data Summary: Optimizing Reaction Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome | Rationale |
| Reagents | Phenylacetaldehyde, NH₄Cl, KCN | Phenylacetaldehyde, NH₄Cl, KCN, MgSO₄ | Increased Yield | MgSO₄ acts as a desiccant, driving the equilibrium towards imine formation and reducing cyanohydrin byproduct.[6] |
| Temperature | 20-25°C | 0-5°C (during addition) | Higher Purity | Lowering the initial temperature minimizes the rate of side reactions like aldol condensation.[9] |
| Solvent | Aqueous Methanol | Ethanol | May improve yield | Different solvents can affect the solubility of intermediates and the position of equilibria.[13] |
| Catalyst | None (standard Strecker) | Indium (10 mol%) in water | Faster Reaction, High Yield | Lewis acid catalysts like Indium can activate the aldehyde and facilitate both imine formation and cyanide addition.[1] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of racemic this compound.
Materials:
-
Phenylacetaldehyde (freshly distilled, 12.0 g, 100 mmol)
-
Ammonium Chloride (NH₄Cl, 6.42 g, 120 mmol)
-
Potassium Cyanide (KCN, 7.81 g, 120 mmol)
-
Methanol (100 mL)
-
Water (50 mL)
-
Diethyl Ether (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in 50 mL of water. Add 100 mL of methanol, followed by the phenylacetaldehyde. Stir the mixture vigorously at room temperature for 30 minutes to promote imine formation.
-
Cyanide Addition: In a separate beaker, carefully dissolve the potassium cyanide in a minimal amount of water (approx. 20 mL). CAUTION: Handle KCN in a fume hood with appropriate PPE. Cool the reaction flask in an ice-water bath to 0-5°C. Add the KCN solution dropwise to the stirred aldehyde/ammonia mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[13]
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 150 mL of diethyl ether and 100 mL of water. Shake and separate the layers.
-
Extraction: Extract the aqueous layer two more times with 75 mL of diethyl ether each time.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent product degradation.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure this compound.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Ranu, B. C., Dey, S. S., & Hajra, A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 61. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
The Royal Society of Chemistry. (2015). Carbohydrates as Efficient Catalysts for the Hydration of α-Amino Nitriles. Supporting Information. [Link]
-
Kaptein, B., et al. (1995). Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. J. Chem. Soc., Perkin Trans. 1, 1995, 1118-1125. [Link]
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
Sketchy MCAT. Synthesis of Alpha-Amino Acids. [Link]
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]
-
Pinto, A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2315-2327. [Link]
-
ResearchGate. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]
-
Leah4sci. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]
-
Chemistry Stack Exchange. (2015). Why doesn't Strecker synthesis produce AHAs instead?[Link]
Sources
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Challenges of 2-Amino-3-phenylpropanenitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Amino-3-phenylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical compound. As a key intermediate in the synthesis of phenylalanine and its derivatives, achieving high purity is paramount.[1][2] This document provides in-depth troubleshooting guides, validated protocols, and expert insights to streamline your purification workflows.
Introduction to Purification Challenges
This compound, also known as phenylalanine nitrile, is most commonly synthesized via the Strecker synthesis.[1][3][4][5] This robust, one-pot, three-component reaction combines phenylacetaldehyde, an ammonia source, and a cyanide source to form the desired α-aminonitrile.[2][4][6] While elegant in its simplicity, the reaction mixture is often complex, containing unreacted starting materials, intermediates, and side-products that present significant purification hurdles.
The primary challenges stem from:
-
Formation of Side Products: The reaction can yield impurities such as the corresponding cyanohydrin from the aldehyde, or hydrolysis products if water is not rigorously excluded.
-
Product Stability: α-Aminonitriles can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting the nitrile group to an amide or carboxylic acid.[1][7]
-
Physical Properties: The crude product can sometimes present as an oil or a low-melting solid, complicated by the presence of impurities that depress the melting point and inhibit crystallization.
-
Racemic Nature: The classical Strecker synthesis produces a racemic mixture, which can have different crystallization properties than a single enantiomer.[4][5]
This guide will address these issues systematically, providing both the "how" and the "why" behind each recommended step.
Troubleshooting Common Purification Issues
This section is formatted as a series of common problems encountered in the lab, followed by expert analysis and actionable solutions.
Problem: My crude product is a persistent oil and fails to crystallize.
Root Cause Analysis: The failure of a product to crystallize is typically due to one or more of the following factors:
-
High Impurity Load: Significant amounts of unreacted starting materials or side-products can act as a "eutectic mixture," depressing the freezing/melting point of your compound and preventing lattice formation.
-
Residual Solvent: Trapped solvent from the workup (e.g., dichloromethane, ethyl acetate) can prevent solidification.
-
Supersaturation Issues: The solution may not be sufficiently supersaturated, or it may be cooling too rapidly, favoring oiling out over orderly crystal growth.[8]
Solutions:
-
Trituration: Attempt to induce crystallization by adding a non-solvent in which your product is insoluble but the oily impurities are soluble. For this compound, a system like diethyl ether or a hexane/ethyl acetate mixture can be effective. Vigorously stir or sonicate the mixture to encourage the product to precipitate as a solid.
-
Solvent Removal: Ensure all extraction solvents are thoroughly removed under high vacuum, possibly with gentle heating, before attempting crystallization.
-
Controlled Recrystallization: If the product oils out from a hot recrystallization solution, re-heat to re-dissolve the oil, add a small amount of additional hot solvent to reduce saturation slightly, and then allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also guide proper crystal formation.[8]
-
Preliminary Chromatographic Cleanup: If impurities are the primary issue, a rapid filtration through a plug of silica gel can remove highly polar or non-polar contaminants prior to a final recrystallization.
Problem: After recrystallization, my product remains discolored (yellow to brown).
Root Cause Analysis: Color in the final product often indicates the presence of highly conjugated or polymeric impurities that are co-crystallizing with your compound.[8] These are often formed in trace amounts from the aldehyde starting material under the reaction conditions.
Solution: Activated Charcoal Treatment
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Caution: Adding charcoal to a near-boiling solution can cause violent bumping. Add it cautiously to the slightly cooled solution before bringing it back to a boil.
-
Swirl the hot mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clarified, hot filtrate to cool slowly to yield decolorized crystals.
Problem: My final yield is unacceptably low after purification.
Root Cause Analysis: Significant product loss during purification can occur at several stages:
-
Excessive Recrystallization Solvent: Using too much solvent will result in a substantial amount of your product remaining dissolved in the mother liquor even after cooling.[8]
-
Premature Crystallization: Product can be lost on the filter paper during hot filtration if the solution cools and crystallizes too early.[8]
-
Product Degradation: Although generally stable, prolonged exposure to harsh pH or high temperatures during purification can lead to hydrolysis of the nitrile.[9]
Solutions:
-
Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product for recrystallization.
-
Recover from Mother Liquor: After filtering your first crop of crystals, concentrate the mother liquor by about 50-75% and cool again to obtain a second, often slightly less pure, crop of crystals.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat your filtration funnel and receiving flask in an oven or with hot solvent vapor before performing a hot filtration.
-
Use Buffered Systems: During aqueous workup, use mild buffers to avoid extremes of pH that could compromise the aminonitrile's stability.
Problem: Spectroscopic analysis (NMR/HPLC) shows persistent, unidentified impurities.
Root Cause Analysis: The Strecker synthesis can generate several structurally similar impurities that may be difficult to separate by simple crystallization.
Common Impurities & Identification:
| Impurity Name | Structure | Typical Spectroscopic Signature (¹H NMR) | Removal Strategy |
| Phenylacetaldehyde (Starting Material) | Ph-CH₂-CHO | Aldehydic proton ~9.7 ppm (singlet) | Volatile, can be removed under high vacuum. Reactive, can be quenched. |
| Phenylacetaldehyde Cyanohydrin | Ph-CH₂(CH(OH)CN) | Methine proton (CH) adjacent to OH and CN. | More polar than product. Separable by silica gel chromatography. |
| Phenylalanine Amide | Ph-CH₂(CH(NH₂)CONH₂) | Amide protons (CONH₂) appear as broad signals. | Highly polar. Easily removed by chromatography or acidic/basic extraction. |
| Phenylalanine | Ph-CH₂(CH(NH₂)COOH) | Zwitterionic nature gives broad signals. | Very polar. Can be removed with a mild aqueous wash or chromatography. |
Solution: Flash Column Chromatography When crystallization fails to remove these impurities, flash column chromatography is the method of choice.[10][11] Due to the basic nature of the amino group, it is often beneficial to pre-treat the silica gel with a small amount of triethylamine (~1%) in the eluent to prevent peak tailing and product loss on the column.
Visualization of Workflows
The following diagrams illustrate key decision-making processes in the purification of this compound.
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision flowchart for purification.
Detailed Experimental Protocols
Protocol 1: High-Recovery Recrystallization
Objective: To purify crude this compound to >98% purity by removing common synthesis impurities.
Materials:
-
Crude this compound
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH)
-
Activated Charcoal (optional, for colored samples)
-
Standard glassware for recrystallization, including heating mantle and ice bath
Procedure:
-
Solvent Selection: Place a small amount of crude material in a test tube. Add the chosen solvent (e.g., IPA) dropwise. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Transfer the bulk crude product to an Erlenmeyer flask. Add the minimum volume of hot solvent required to fully dissolve the solid. Bring the solution to a gentle boil on a hot plate or in a heating mantle.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to a boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a clean flask and a funnel with filter paper. Quickly filter the hot solution to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point, HPLC, and/or NMR to confirm purity.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound from structurally similar impurities or when crystallization fails.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Standard chromatography column and accessories
Procedure:
-
Eluent Preparation: Prepare the mobile phase. A common starting gradient is 10% EtOAc in Hexanes, moving towards 30-40% EtOAc. Add 0.5-1% TEA to all mobile phases to prevent streaking of the amine on the silica.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes + 1% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor their contents using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 30% EtOAc) to elute the product from the column. The less polar impurities will elute first, followed by the desired this compound. More polar impurities will remain on the column longer.
-
Fraction Pooling & Evaporation: Combine the pure fractions as determined by TLC analysis. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? A: Pure, racemic this compound is typically a white to off-white crystalline solid. Its physical properties, including melting point, can vary, but a sharp melting range is indicative of high purity.
Q2: How should I store the purified compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light. This minimizes potential degradation from moisture and air.
Q3: Can I use a chiral column to separate the enantiomers? A: Yes, chiral HPLC is a standard method for separating the R and S enantiomers of this compound. This is typically performed after the initial purification of the racemic mixture and is essential for applications requiring enantiopure material. Asymmetric Strecker syntheses can also be employed to favor one enantiomer.[12][13]
Q4: Is it possible to hydrolyze the nitrile to phenylalanine during the workup? A: While possible, it requires harsh conditions (e.g., prolonged heating with strong acid or base).[1][4][14] A standard aqueous workup with mild acids and bases for extraction is unlikely to cause significant hydrolysis. However, it is a potential impurity to be aware of, especially if the reaction or purification was subjected to extreme conditions.
References
- Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine...
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
- ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
- PMC. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction.
- NROChemistry. (n.d.). Strecker Synthesis.
- ResearchGate. (n.d.). Preparation of non-racemic single-stereocentre α-aminonitriles and a study of their fate in Bruylants reactions | Request PDF.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
- ACS Publications. (n.d.). Asymmetric Strecker synthesis: isolation of pure enantiomers and mechanistic implications. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). A truly green synthesis of a-aminonitriles via Strecker reaction.
- Clinivex. (n.d.). This compound.
- ACS Publications. (2021).
- Benchchem. (n.d.). Introduction: The Central Role of α-Aminonitriles.
- Sketchy. (n.d.). Synthesis of Alpha-Amino Acids.
- ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF.
-
PubChem. (n.d.). This compound. [Link]
- YouTube. (2021). Strecker Amino Acid Synthesis.
- ResearchGate. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Chegg. (2017). reaction of 2-amino-3- methylpentanenitrile with H30+.
- ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
- University College Cork. (2017).
- Benchchem. (n.d.). Recrystallization and purification techniques for 2'-Aminoacetophenone.
- PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solved Amino acids: reaction of 2-amino-3- | Chegg.com [chegg.com]
Technical Support Center: 2-Amino-3-phenylpropanenitrile Hydrolysis
Case ID: PHE-STR-HYD-001
Subject: Optimization and Troubleshooting of
Executive Summary & Core Chemistry
2-Amino-3-phenylpropanenitrile is the intermediate
-
Phase I: Hydration of the nitrile (
) to the amide ( ). -
Phase II: Hydrolysis of the amide to the acid (
).
Critical Insight: The reaction is frequently bottlenecked at the amide stage. The amide is significantly more stable than the nitrile, often requiring higher temperatures or stronger acid concentrations to drive the second step to completion. Failure to manage this kinetic barrier results in contamination with 2-amino-3-phenylpropanamide.
Standard Operating Procedure (SOP)
This protocol utilizes Acid Hydrolysis (HCl), preferred over basic hydrolysis to minimize racemization and retro-Strecker degradation.
Reagents & Equipment
-
Substrate: this compound (Crude or Purified)
-
Acid: 6M to 12M Hydrochloric Acid (HCl)
-
Solvent: Water (co-solvent like Acetic Acid optional for solubility)
-
Vessel: Round-bottom flask with efficient reflux condenser
Workflow Protocol
-
Dissolution: Suspend the aminonitrile in 6M HCl (Ratio: 10 mL acid per 1 g nitrile).
-
Note: The amine will protonate immediately, solubilizing the compound as the hydrochloride salt.
-
-
Hydrolysis (Phase I & II): Heat to vigorous reflux (
).-
Time: 4–12 hours. Monitor via HPLC or TLC.
-
-
Workup (Isolation):
-
Concentrate the reaction mixture in vacuo to remove excess HCl.
-
Redissolve residue in minimum water.
-
Neutralize with 50% NaOH or Ammonia to the Isoelectric Point (pI
5.48) to precipitate Phenylalanine. -
Filter and wash with cold water/ethanol.
-
Visualizations
Figure 1: Reaction Logic & Decision Tree
This flowchart guides the researcher through the critical decision points of the experiment.
Caption: Operational workflow for the acid-catalyzed hydrolysis of this compound, highlighting the critical amide monitoring step.
Figure 2: Mechanistic Pathway & Side Reactions
Understanding the mechanism is vital for troubleshooting yield loss.
Caption: Mechanistic pathway showing the stable amide intermediate and the risk of Diketopiperazine (DKP) formation.[1]
Troubleshooting Dashboard (Q&A)
Ticket #001: Reaction Stalled at Intermediate
User Report: "My HPLC shows the nitrile is gone, but a new peak has formed and isn't disappearing. Yield of Phenylalanine is low."
Diagnosis: The reaction is stuck at the
-
Mechanism: The hydrolysis of the nitrile to the amide is relatively fast. However, the hydrolysis of the amide to the carboxylic acid is the rate-determining step. The amide bond is resonance-stabilized and requires higher activation energy.
-
Solution:
-
Increase Acid Concentration: If using 6M HCl, increase to 10M or 12M (conc.).
-
Extend Reflux: Amide hydrolysis often requires 2x–3x the time of the initial nitrile hydration.
-
Check Temperature: Ensure the reaction is at a true rolling reflux (
).
-
Ticket #002: Low Yield & White Precipitate (Diketopiperazine)
User Report: "I isolated a white solid, but it's insoluble in water and has the wrong melting point."
Diagnosis: Formation of 3,6-dibenzyl-2,5-diketopiperazine (DKP) .
-
Mechanism: Two molecules of the amino acid (or the amide intermediate) can condense, eliminating water/ammonia to form a cyclic dipeptide. This is favored by:
-
High concentrations (intermolecular reaction).
-
Neutral pH ranges (during workup).
-
Prolonged heating of the free amine form.
-
-
Solution:
-
Keep it Acidic: DKP formation is suppressed in strong acid because the amine is protonated (
) and non-nucleophilic. Do not allow the reaction to sit at pH 4–7 for long periods. -
Dilution: Perform the hydrolysis at a lower concentration (e.g., 0.5 M) to disfavor dimerization.
-
Ticket #003: Product Discoloration (Dark/Brown)
User Report: "The product is isolating as a dark brown solid instead of white crystals."
Diagnosis: Retro-Strecker Degradation or Oxidation .
-
Mechanism: The equilibrium of the aminonitrile can reverse (Retro-Strecker), releasing cyanide and the unstable imine/aldehyde. Phenylacetaldehyde (the precursor) polymerizes rapidly and oxidizes to dark tars.
-
Solution:
-
Fresh Reagents: Ensure the starting aminonitrile is pure.
-
Inert Atmosphere: Run the hydrolysis under Nitrogen (
) or Argon. -
Scavengers: Add a small amount of decolorizing carbon (charcoal) during the final recrystallization step.
-
Comparative Data: Acid vs. Base Hydrolysis[1][2][3]
| Feature | Acid Hydrolysis (Recommended) | Base Hydrolysis (NaOH/KOH) |
| Primary Reagent | 6M - 12M HCl | 2M - 5M NaOH |
| Intermediate | Amide salt (Stable) | Carboxylate salt |
| Racemization Risk | Low (Protonated amine is chiral-stable) | High (Deprotonation of |
| Workup | Neutralize with Base to pI | Neutralize with Acid to pI |
| Side Products | Ammonium Chloride ( | Ammonia gas ( |
| Vessel Compatibility | Glass/Enamel | Steel/Glass (Etching risk) |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for nitrile hydrolysis).
-
Duthaler, R. O. "Recent Developments in the Stereoselective Synthesis of Alpha-Amino Acids." Tetrahedron, 1994 , 50(6), 1539–1650.
- Stout, D. M. "Synthesis of Amino Acids via the Strecker Reaction." Chemical Reviews, 1982. (Mechanistic insights on aminonitrile stability).
-
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."
-
Chemistry LibreTexts. "Hydrolysis of Nitriles."
Sources
minimizing byproduct formation in 2-Amino-3-phenylpropanenitrile reactions
Topic: Minimizing Byproduct Formation & Process Optimization
Executive Summary & Mechanistic "Battlefield"
The Challenge:
Synthesizing 2-Amino-3-phenylpropanenitrile (APPN) via the Strecker reaction involves a delicate equilibrium. The precursor, phenylacetaldehyde , is notoriously unstable, prone to self-condensation (Aldol) and oxidation. Furthermore, the product itself is an
The Solution Strategy: Success depends on controlling the kinetic competition between imine formation (desired) and direct cyanide attack (undesired cyanohydrin), while simultaneously suppressing the thermodynamic sink of aldehyde polymerization.
Visualizing the Reaction Network
The following diagram maps the critical failure points in your reaction flask.
Figure 1: The Reaction Battlefield. Note that the Imine is the critical gateway; failing to form it quantitatively before cyanide addition leads to irreversible byproduct formation.
Critical Process Parameters (CPP)
To minimize byproducts, you must control these three variables.
| Parameter | Optimal Setting | Why? (The Science) | Risk of Deviation |
| Order of Addition | Sequential | Pre-forming the imine (Aldehyde + Amine) for 30-60 mins before adding Cyanide prevents Cyanohydrin formation. | Simultaneous Addition: High risk of cyanohydrin ( |
| Temperature | 0°C | Low temp slows the rate of Phenylacetaldehyde self-aldol condensation (2nd order reaction) more than Strecker (1st order w.r.t aldehyde). | >40°C: Rapid darkening (polymerization) and formation of "tar." |
| Solvent/Water | Anhydrous (MeOH) | Water promotes the Retro-Strecker reaction (equilibrium shifts left) and hydrolysis to the amide. | Aqueous Media: Low yields; product reverts to starting material during workup. |
| pH Control | Buffered (~9-10) | Protonation of the imine activates it for CN attack, but too much acid hydrolyzes the nitrile. | Strong Base: Promotes Aldol. Strong Acid: Hydrolyzes nitrile to amide/acid immediately. |
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a viscous, dark brown oil. What happened?
-
Diagnosis: This is the classic "Aldol Polymerization" of phenylacetaldehyde.
-
Root Cause: Phenylacetaldehyde has highly acidic
-protons. In the presence of bases (like excess ammonia) and heat, it self-condenses. -
Fix:
-
Distill phenylacetaldehyde immediately before use.
-
Keep the reaction at 0°C during the amine addition.
-
Use a buffered amine source (e.g.,
mix) rather than neat strong amine to lower basicity.
-
Q2: I see a major impurity spot on TLC that stains with KMnO4 but is not the product.
-
Diagnosis: Likely the Cyanohydrin (2-hydroxy-3-phenylpropanenitrile).
-
Root Cause: Cyanide was added before the imine was fully formed. The cyanide ion is a better nucleophile than ammonia; if both compete for the aldehyde, cyanide wins.
-
Fix: Adopt the Sequential Addition Protocol (see Section 4). Stir Aldehyde + Amine for 1 hour before introducing the cyanide source.
Q3: My yield drops significantly during aqueous workup.
-
Diagnosis: Retro-Strecker Reaction .
-
Root Cause:
-Aminonitriles are in equilibrium with the imine and HCN.[1] In water, especially if slightly basic, the equilibrium shifts back to the starting materials. -
Fix:
-
Avoid aqueous washes if possible. Filter off inorganic salts and concentrate.
-
If aqueous wash is needed, keep it cold (0°C) and rapid.
-
Immediate Salt Formation: Convert the free base nitrile to its Hydrochloride salt (APPN
HCl) immediately using HCl in dioxane/ether. The salt is stable; the free base is not.
-
Q4: I isolated a solid, but NMR shows it's the Amide (2-amino-3-phenylpropanamide).
-
Diagnosis: Partial Hydrolysis.
-
Root Cause: Exposure to moisture or silica gel chromatography (which is acidic and wet) for too long.
-
Fix: Avoid silica chromatography for purification. Recrystallize the HCl salt from Ethanol/Ether instead.
Validated Protocol: The "Sequential Cryogenic" Method
This protocol prioritizes purity over speed by separating the imine formation from the cyanation.
Materials
-
Precursor: Phenylacetaldehyde (Freshly distilled).
-
Amine Source: Methanolic Ammonia (7M) or
+ . -
Cyanide Source: TMSCN (Trimethylsilyl cyanide) or NaCN (requires care). Recommendation: TMSCN offers anhydrous conditions.
-
Solvent: Anhydrous Methanol.[2]
Step-by-Step Workflow
-
Imine Pre-formation (Critical Step):
-
Charge flask with Anhydrous Methanol.[2]
-
Add Phenylacetaldehyde (1.0 equiv).
-
Cool to 0°C .
-
Add Ammonia/Amine (2.0 equiv) slowly.
-
Stir at 0°C for 60 minutes. (Do not skip. This locks the aldehyde into the imine form, preventing Aldol and Cyanohydrin formation).
-
-
Cyanation:
-
Maintain 0°C.[2]
-
Add Cyanide source (1.1 equiv) dropwise.
-
Allow to warm to Room Temperature (20-25°C) naturally.
-
Stir for 12-24 hours.
-
-
Stabilization & Isolation (The "Salt Crash"):
-
Do not perform a standard aqueous extraction.
-
Evaporate solvent in vacuo at <30°C (Heat kills this molecule).
-
Redissolve residue in anhydrous Diethyl Ether or MTBE.
-
Filter off inorganic salts.
-
Add 4M HCl in Dioxane (1.1 equiv) dropwise to the filtrate.
-
The This compound Hydrochloride will precipitate as a white/off-white solid.
-
Filter and wash with cold ether.
-
Optimization Logic Flow
Figure 2: Decision tree for maximizing yield and stability.
References
-
Strecker Synthesis Overview & Mechanism Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." [Link]
-
This compound (Compound Data) National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 561384." [Link]
- Minimizing Byproducts in Strecker Reactions BenchChem Technical Support. "Strategies to minimize byproduct formation in Strecker reactions." (Referenced via search context: see Search Result 1.1)
-
Strecker-Derived Methodology & Aldol Side Reactions ACS Omega. "Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles." (Discusses aldol competition). [Link]
-
Handling of Labile
-Aminonitriles Organic Chemistry Portal. "Strecker Synthesis: Recent Literature and Protocols." [Link]
Sources
temperature control in exothermic 2-Amino-3-phenylpropanenitrile reactions
Topic: Temperature Control in Exothermic 2-Amino-3-phenylpropanenitrile Reactions Document ID: TSC-APPN-042 Status: Active Target Audience: Process Chemists, R&D Scientists, Scale-up Engineers
System Overview & Critical Hazards
This compound (APPN) is the
The Thermal Paradox
This synthesis presents a unique thermal engineering challenge:
-
Exothermic Drive: Both the imine formation and the subsequent cyanide addition are exothermic. Rapid dosing leads to adiabatic temperature spikes, risking thermal runaway.
-
Substrate Instability: The starting material, Phenylacetaldehyde, is thermally unstable and prone to polymerization/oxidation at elevated temperatures, leading to "tarring" and low yields.
-
Equilibrium Sensitivity: The Strecker reaction is reversible. Excessive heat shifts the equilibrium back toward the imine/aldehyde, increasing free cyanide concentration and reducing yield.
Diagnostic Workflow: "The Temperature Spike"
User Issue: “My internal temperature (
Troubleshooting Logic Tree
Use the following decision matrix to stabilize the reactor.
Figure 1: Immediate response protocol for thermal excursions during Strecker synthesis.
Technical Guides & FAQs
Module A: Controlling the Exotherm (Kinetics vs. Cooling)
Q: Why does the temperature spike specifically during the cyanide addition? A: The reaction proceeds in two distinct exothermic steps.
-
Imine Formation: Phenylacetaldehyde +
Imine + . This is moderately exothermic but often limited by the solubility of ammonia. -
Nitrile Addition: Imine +
APPN. This step is rapid and highly exothermic. If you add cyanide (NaCN/KCN) too quickly to a pre-formed imine pool, the reaction rate ( ) exceeds the heat removal capacity ( ), leading to a spike.
Protocol:
-
Dosing Strategy: Do not add solid cyanide. Use a pre-dissolved aqueous solution of NaCN.
-
Rate Limiting: Calculate the Adiabatic Temperature Rise (
) . Ensure your dosing time is sufficiently long (typically >2 hours for scale-up) to maintain within 5°C of the setpoint. -
Target Temperature: Maintain
.- : Reaction stalls; accumulation of unreacted cyanide creates a "sleeping" hazard.
- : Risk of aldehyde polymerization and HCN vaporization.
Module B: Purity & The "Black Tar" Issue
Q: My reaction mixture turned dark brown/black, and the yield is <40%. What happened?
A: This is a classic symptom of Phenylacetaldehyde polymerization .
Unlike simple aldehydes (e.g., acetaldehyde), phenylacetaldehyde is an
Corrective Actions:
-
Check pH: The Strecker reaction requires a buffered pH (typically 9-10). If pH > 11 (too basic), phenylacetaldehyde rapidly polymerizes. Use Ammonium Chloride (
) to buffer the ammonia solution. -
Temperature Ceiling: Never allow the internal temperature to exceed 45°C. The degradation of the starting material accelerates exponentially above this threshold.
-
Order of Addition: Add the aldehyde slowly to the amine/cyanide mixture (inverse addition) or add cyanide to the aldehyde/amine mixture slowly. Avoid holding the aldehyde in a highly basic environment without cyanide present.
Module C: Reversibility & Yield Loss
Q: HPLC shows good conversion in-process, but yield drops after workup. Why?
A:
Stabilization Protocol:
-
Quenching: Do not quench with strong base immediately.
-
Workup Temperature: Keep all extraction/concentration steps
. -
Acid Hydrolysis: If the end goal is Phenylalanine, proceed directly to the acid hydrolysis step without isolating the dry aminonitrile, as the nitrile is more stable in the acidic hydrolysis matrix than as a free base.
Mechanistic Pathway & Failure Modes
Understanding the competition between the desired pathway and thermal degradation is vital for control.
Figure 2: Reaction pathway showing the competition between APPN formation and thermal degradation.
Summary of Control Parameters
| Parameter | Recommended Range | Consequence of Deviation |
| Temperature | 20°C – 30°C | <20°C: Accumulation (runaway risk). >40°C: Polymerization/Reversal. |
| pH | 9.0 – 10.0 | <9: HCN evolution (Safety). >10: Aldehyde polymerization (Yield). |
| Dosing Time | 2 – 4 Hours | Too Fast: Cooling failure. Too Slow: Imine hydrolysis. |
| Agitation | High Shear | Low: Hot spots, local concentration gradients leading to side reactions. |
References
-
Strecker Synthesis Mechanism & Kinetics: Master Organic Chemistry. (2018).[1] "The Strecker Synthesis of Amino Acids." Retrieved from
-
Safety Data & Hazards (Phenylacetaldehyde): Fisher Scientific.[2] (2012).[2] "Safety Data Sheet: Phenylacetaldehyde."[2] Retrieved from
-
Aminonitrile Stability & Synthesis: Organic Chemistry Portal. "Strecker Synthesis."[3][4] Retrieved from
-
Exothermic Runaway Control: BenchChem. (2025).[2][5][6] "Strategies to Control Exothermic Decomposition of Cyanating Reagents." Retrieved from
-
This compound Compound Data: PubChem. "this compound | C9H10N2."[7] National Library of Medicine. Retrieved from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-3-phenylpropanenitrile Workup Optimization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-phenylpropanenitrile. As a crucial precursor to phenylalanine and its derivatives, optimizing its synthesis and workup is paramount for achieving high yield and purity. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and refine your experimental workflow effectively.
I. Foundational Principles: The Strecker Synthesis Context
The most common route to this compound is the Strecker synthesis, a one-pot, three-component reaction involving phenylacetaldehyde, an ammonia source (like ammonia or ammonium chloride), and a cyanide source (like potassium or sodium cyanide).[1][2] Understanding the reaction's core mechanism is vital for a successful workup.
The process involves two key equilibria:
-
Imine Formation: Phenylacetaldehyde reacts with ammonia to form a phenylacetaldimine.
-
Nitrile Addition: The cyanide ion attacks the imine to form the desired α-aminonitrile product.[3][4]
A common side-reaction is the formation of the corresponding cyanohydrin, where cyanide directly attacks the starting aldehyde.[5] The goal of the workup is to cleanly isolate the aminonitrile from unreacted starting materials, inorganic salts, and these potential byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of the workup for this compound?
The workup is designed to achieve three main goals:
-
Isolation: To separate the organic product from the aqueous reaction medium, which contains inorganic salts (e.g., KCl, NaCl).
-
Purification: To remove unreacted starting materials and byproducts, primarily the cyanohydrin.
-
Preservation: To prevent the hydrolysis of the nitrile functional group to the corresponding amide or carboxylic acid, which can be catalyzed by strong acids or bases, especially at elevated temperatures.[3][4][6]
Q2: Why is pH control critical during the extraction phase?
The pH of the aqueous phase dictates the solubility of your product. This compound has a basic amino group.
-
Under acidic conditions (low pH): The amino group is protonated to form an ammonium salt (-NH₃⁺). This ionic form is highly soluble in water and will remain in the aqueous layer.
-
Under basic conditions (high pH): The amino group is in its neutral, "free base" form (-NH₂). This form is significantly more soluble in organic solvents like ethyl acetate or dichloromethane, allowing for its extraction from the aqueous phase.
Manipulating the pH is therefore the fundamental tool for separating the product from non-basic impurities.
Diagram 1: Logic of pH-Controlled Extraction
Caption: pH dictates the protonation state and solubility of the aminonitrile.
Q3: Is it preferable to store the product as the free base or as a salt?
For long-term stability, the hydrochloride salt is generally preferred. The free base can be an oil and is more susceptible to slow degradation or oxidation over time. The crystalline salt form is typically more stable, easier to handle, and has a longer shelf life.
III. Troubleshooting Guide: Common Workup Issues
Problem: My final yield is very low after extraction. What went wrong?
-
Causality & Solution: Low yields are most often traced back to improper pH control during the liquid-liquid extraction. If the aqueous layer is not made sufficiently basic (pH 9-11) before extraction, a significant portion of your product will remain in the aqueous phase as the protonated ammonium salt.
Troubleshooting Protocol:
-
Check pH: Before discarding your aqueous layer, test its pH with a pH meter or reliable pH paper.
-
Re-adjust if Necessary: If the pH is below 9, add a base (e.g., 2M NaOH, saturated NaHCO₃, or K₂CO₃ solution) dropwise with stirring until the pH is in the 9-11 range.
-
Re-extract: Perform the extraction again with your chosen organic solvent. You will likely recover a significant amount of your product.
-
Emulsion Check: Persistent emulsions can also trap product. See the specific troubleshooting point on emulsions below.
-
Problem: I'm observing a persistent emulsion during my extraction. How can I resolve this?
-
Causality & Solution: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or fine solids at the interface. They are common in Strecker reaction workups due to the presence of various salts and potentially polymeric byproducts. Vigorous shaking exacerbates this issue.
Effective Techniques to Break Emulsions:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing the organic solvent to separate more cleanly.
-
Gentle Agitation: Instead of vigorous shaking, gently and repeatedly invert the separatory funnel. This is often sufficient for extraction without creating a stable emulsion.
-
Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool in a funnel. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Problem: My product appears to be degrading during workup, possibly hydrolyzing. How can I prevent this?
-
Causality & Solution: The nitrile group in α-aminonitriles is susceptible to hydrolysis to an amide and subsequently to a carboxylic acid.[4] This process is accelerated by harsh pH conditions (either strongly acidic or strongly basic) and heat.
Preventative Measures:
-
Temperature Control: Perform all workup steps, especially pH adjustments and extractions, at room temperature or in an ice bath to minimize the rate of hydrolysis.
-
Avoid Extremes: While basic conditions are needed for extraction, avoid using excessively concentrated bases or prolonged exposure times. Neutralize the reaction mixture promptly after the reaction is complete.
-
Promptness: Proceed through the workup and purification stages without unnecessary delays. Do not let the crude product sit in acidic or basic aqueous solutions for extended periods.
-
Problem: How should I choose an appropriate solvent for extraction and purification?
-
Causality & Solution: The ideal solvent should have high solubility for the aminonitrile free base, low solubility in water, and a boiling point that allows for easy removal. Column chromatography requires a solvent system that provides good separation between the product and impurities.
Solvent Selection Table
Solvent Density (g/mL) Boiling Point (°C) Workup Application & Notes Ethyl Acetate (EtOAc) 0.902 77.1 Recommended. Good solvent for the free base, moderately polar. Less dense than water. Can be partially soluble in water, so washing with brine is crucial.[7] Dichloromethane (DCM) 1.33 39.6 Effective but use with caution. Excellent solvent, but denser than water (forms the bottom layer). It can be more prone to forming emulsions. Its low boiling point makes for easy removal. Diethyl Ether (Et₂O) 0.713 34.6 Good solvent. Very low boiling point and less dense than water. However, it is highly flammable and can form peroxides. | Methyl tert-butyl ether (MTBE) | 0.740 | 55.2 | Safer alternative to Diethyl Ether. Less prone to peroxide formation. Good solvency and phase separation. |
For column chromatography, a common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. For more polar impurities, a system like dichloromethane/methanol might be necessary.[7][8][9]
Diagram 2: Standard Workup & Purification Workflow
Caption: A typical workflow for the workup and purification of this compound.
IV. Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
-
Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice-water bath.
-
Carefully quench the reaction by adding cold deionized water (approx. 2 volumes relative to the reaction solvent volume).
-
Transfer the mixture to a separatory funnel of appropriate size.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with swirling. Periodically vent the funnel. Monitor the pH of the aqueous layer, continuing addition until the pH is stable between 9 and 10.
-
Add the primary extraction solvent (e.g., ethyl acetate, 1 volume).
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking.
-
Allow the layers to separate. Drain the aqueous (lower) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layers once with deionized water, followed by one wash with saturated brine.[10]
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Crystallization (as Hydrochloride Salt)
-
Dissolve the crude aminonitrile free base in a minimal amount of a suitable solvent (e.g., diethyl ether or MTBE).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation ceases and the solution is acidic to litmus paper.
-
Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the crystalline hydrochloride salt under vacuum.
References
- The Royal Society of Chemistry. Carbohydrates as Efficient Catalysts for the Hydration of α-Amino Nitriles.
- NROChemistry. Strecker Synthesis.
-
Banik, B. K., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Rasayan Journal of Chemistry. (2019). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives... Available from: [Link]
-
Catalysts. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). Available from: [Link]
-
Chemistry Stack Exchange. Why doesn't Strecker synthesis produce AHAs instead?. Available from: [Link]
-
RSC Publishing. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind... Available from: [Link]
-
Sketchy. Synthesis of Alpha-Amino Acids. Available from: [Link]
-
Chegg. reaction of 2-amino-3- methylpentanenitrile with H30+. (2017). Available from: [Link]
-
Chemical Methodologies. A Probe into Hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. (2021). Available from: [Link]
-
ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Available from: [Link]
-
ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. (2017). Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solved Amino acids: reaction of 2-amino-3- | Chegg.com [chegg.com]
- 7. rsc.org [rsc.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
assessing the purity of 2-Amino-3-phenylpropanenitrile by HPLC and GC
Executive Summary: The "Thermal Trap"
2-Amino-3-phenylpropanenitrile (APPN) is the critical
As a Senior Application Scientist, I often see researchers default to direct injection Gas Chromatography (GC) for this intermediate, only to observe "ghost peaks" or poor mass balance. This is rarely a synthesis failure; it is an analytical artifact. APPN is thermally labile; upon exposure to GC inlet temperatures (>200°C), it undergoes a Retro-Strecker reaction , decomposing back into phenylacetaldehyde, ammonia, and hydrogen cyanide.
This guide provides validated protocols for both Reverse-Phase HPLC (the preferred quantitative method) and Derivatization-GC (the orthogonal qualitative method), explaining exactly how to avoid these degradation artifacts.
The Degradation Mechanism (Why Direct GC Fails)
Before selecting a method, you must understand the molecule's behavior under thermal stress. The following diagram illustrates the decomposition pathway that occurs inside a hot GC injector liner if the sample is not derivatized.
Figure 1: The Retro-Strecker decomposition pathway. Direct GC injection often yields peaks for Phenylacetaldehyde (the starting material), falsely suggesting incomplete reaction.
Method A: Reverse-Phase HPLC (The Gold Standard)
Status: Recommended for Purity & Assay
Rationale: HPLC analysis is performed at ambient or slightly elevated temperatures (25–40°C), preserving the integrity of the
Critical Parameters
-
Column Selection: A standard C18 is sufficient, but a Phenyl-Hexyl column is superior. The
interactions between the stationary phase and the APPN phenyl ring provide better selectivity against the starting aldehyde. -
pH Control: The amine group must be protonated to prevent peak tailing caused by interaction with residual silanols. A mobile phase pH of ~2.0–3.0 is mandatory.
Detailed Protocol
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent Phenyl-Hexyl |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic hold) 2-15 min: 5% |
| Temperature | 30°C |
| Detection | UV @ 215 nm (Nitrile/Amine absorption) and 254 nm (Phenyl ring) |
| Injection Vol | 5 µL |
| Diluent | Water:ACN (90:[1]10) with 0.1% TFA |
System Suitability Criteria (Acceptance Limits):
-
Tailing Factor (Tf): < 1.5 (If > 1.5, increase TFA concentration or switch to a newer column).
-
Resolution (Rs): > 2.0 between APPN and Phenylacetaldehyde.
Method B: Derivatization GC-FID/MS (The Orthogonal Check)
Status: Alternative for Impurity Profiling Rationale: To run GC successfully, you must "cap" the amine and nitrile functionalities to prevent thermal decomposition. Silylation using BSTFA is the industry standard.
The Derivatization Logic
We replace the active hydrogens on the amine group with trimethylsilyl (TMS) groups. This lowers the polarity and, crucially, sterically hinders the Retro-Strecker mechanism, allowing the molecule to survive the injector port.
Detailed Protocol
Reagents:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger).
Step-by-Step Workflow:
-
Weighing: Weigh ~10 mg of APPN sample into a 1.5 mL GC vial.
-
Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.
-
Reaction: Add 200 µL of BSTFA (with 1% TMCS). Cap immediately.
-
Incubation: Heat at 60°C for 30 minutes . (Do not exceed 70°C; thermal degradation can occur even in the vial).
-
Analysis: Inject directly.
GC Instrument Parameters:
| Parameter | Specification |
| Inlet | Split (20:1), 250°C |
| Column | DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min hold) |
| Detector | FID (300°C) or MS (Scan 40-400 m/z) |
Comparative Performance Data
The following data summarizes the expected performance when analyzing a crude reaction mixture containing APPN, starting material (Phenylacetaldehyde), and hydrolysis product (Phenylalanine amide).
| Feature | HPLC-UV (Recommended) | GC-FID (Direct Injection) | GC-FID (Derivatized) |
| APPN Recovery | 99.5% | < 60% (Decomposes) | 98.0% |
| Linearity ( | > 0.999 | N/A (Non-linear) | > 0.995 |
| Major Artifacts | None | Phenylacetaldehyde (False Positive) | Mono/Di-TMS derivatives* |
| Limit of Quantitation | 0.5 µg/mL | High (due to noise) | 1.0 µg/mL |
| Prep Time | 5 mins (Dilute & Shoot) | 0 mins | 45 mins |
*Note: In GC, you may see two peaks for the analyte: the mono-TMS and di-TMS derivatives. Sum the areas of both for quantitative assay.
Decision Matrix & Troubleshooting
Use this workflow to determine the correct analytical path for your specific development stage.
Figure 2: Analytical Decision Matrix. Always prioritize HPLC for purity assessment to avoid thermal artifacts.
Troubleshooting Guide
-
HPLC Tailing: If the APPN peak tails significantly, your mobile phase is not acidic enough. Ensure you are using at least 0.1% TFA. Phosphate buffer at pH 2.5 is a valid alternative if MS compatibility is not required.
-
GC "Ghost" Aldehyde: If you see Phenylacetaldehyde in your GC trace but NOT in your HPLC trace, it is a thermal artifact. Your derivatization was incomplete, or the injector temperature is too high.
References
-
Strecker Synthesis Mechanism & Intermediates : "Strecker Amino Acid Synthesis." Organic Chemistry Portal. [Link]
-
Amino Acid Analysis by HPLC : "Separation of Phenylalanine and related compounds." SIELC Technologies Application Notes. [Link]
-
Thermal Stability of Alpha-Amino Nitriles : "Gas chromatographic-mass spectrometric analysis of products arising from pyrolysis of amino acids." Journal of Analytical and Applied Pyrolysis. [Link]
Sources
Technical Comparison: 2-Amino-3-phenylpropanenitrile vs. Phenylalanine Precursors
Executive Summary
2-Amino-3-phenylpropanenitrile (also known as
For researchers and drug developers, the choice of precursor dictates the impurity profile, scalability, and stereochemical outcome of the final product. This guide objectively compares the nitrile route against the acetamidomalonate alternative, supported by experimental protocols and yield data.
Part 1: Deep Dive – this compound (Strecker Route)
Chemical Basis
The synthesis utilizes Phenylacetaldehyde as the starting aldehyde.[1] In the presence of ammonia and cyanide, it forms the
Key Advantage: The reaction forms the C-C and C-N bonds in a single pot, maximizing atom economy. Key Limitation: The product is racemic. For pharmaceutical applications requiring L-Phenylalanine, a resolution step (e.g., enzymatic resolution with Acylase I) is mandatory.
Experimental Protocol: Synthesis & Hydrolysis
Based on industrial optimization parameters (e.g., US Patent 3,867,436).
Reagents:
-
Phenylacetaldehyde (12.0 g, 0.1 mol)
-
Ammonium Hydroxide (28% NH₃, 50 mL)
-
Sodium Cyanide (NaCN, 5.4 g, 0.11 mol) or HCN gas (Caution: Extreme Toxicity)
-
Ethanol (60 mL)
-
Sodium Hydroxide (50% w/v)
Workflow:
-
Aminonitrile Formation: Dissolve NH₄Cl (5.9 g) and NaCN (5.4 g) in water (20 mL). Add this solution dropwise to a stirred solution of Phenylacetaldehyde in Ethanol at 0–5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The oily layer typically solidifies or separates as This compound .
-
Hydrolysis: Transfer the crude nitrile to a pressure vessel (autoclave) or heavy-walled flask. Add 50 mL of 50% NaOH.
-
Heating: Heat to 120°C for 30 minutes (alkaline hydrolysis).
-
Workup: Cool the mixture. Acidify with concentrated HCl to pH ~5 (isoelectric point of Phenylalanine).
-
Purification: Cool to 4°C. Filter the precipitated DL-Phenylalanine. Recrystallize from water/ethanol.[4]
Expected Yield: 90–98% (based on aldehyde). Purity: >98% (HPLC).
Pathway Visualization (Strecker)
Figure 1: The Strecker synthesis pathway converting phenylacetaldehyde to phenylalanine via the nitrile intermediate.[5]
Part 2: The Alternative – Diethyl Acetamidomalonate Route
Chemical Basis
This classical method (Sorensen synthesis) uses Diethyl acetamidomalonate as a stable, crystalline glycine equivalent. It undergoes alkylation with Benzyl Chloride followed by acid hydrolysis.
Key Advantage: Safer handling (no cyanide). The starting material is a solid, easy-to-handle powder. Key Limitation: Low atom economy. The process generates CO₂ and Ethanol as byproducts, and the yield is generally lower than the Strecker route.
Experimental Protocol: Alkylation & Decarboxylation
Adapted from standard organic synthesis protocols (e.g., Organic Syntheses, Coll. Vol. 3, p. 705).
Reagents:
-
Diethyl acetamidomalonate (21.7 g, 0.1 mol)
-
Benzyl Chloride (12.6 g, 0.1 mol)
-
Sodium Ethoxide (prepared from 2.3 g Na in 150 mL Abs. Ethanol)
-
Hydrochloric Acid (6 M)
Workflow:
-
Enolate Formation: Add Diethyl acetamidomalonate to the Sodium Ethoxide solution. Stir for 30 mins at room temperature.
-
Alkylation: Add Benzyl Chloride dropwise. Heat the mixture to reflux for 4–6 hours. A precipitate of NaCl will form.[4][6]
-
Isolation: Filter off NaCl while hot. Concentrate the filtrate to yield the intermediate Diethyl acetamidobenzylmalonate .
-
Hydrolysis/Decarboxylation: Reflux the intermediate with 100 mL 6 M HCl for 6 hours. This step hydrolyzes the esters and the amide, and decarboxylates the malonic acid derivative.[4]
-
Workup: Evaporate to dryness. Redissolve in water and neutralize with Ammonia to pH 5.
-
Crystallization: Collect the precipitated DL-Phenylalanine.
Expected Yield: 60–70%.[6][7] Purity: High (>99% after recrystallization), but requires removal of NaCl salts.
Pathway Visualization (Acetamidomalonate)
Figure 2: The Acetamidomalonate pathway showing alkylation followed by decarboxylative hydrolysis.
Part 3: Comparative Analysis
Performance Metrics
The following table contrasts the this compound (Strecker) route against the Acetamidomalonate and Biotechnological alternatives.
| Feature | This compound (Strecker) | Diethyl Acetamidomalonate | Fermentation (Bio-Route) |
| Precursor | Phenylacetaldehyde | Benzyl Chloride | Glucose / Glycerol |
| Key Reagent | Cyanide (HCN/NaCN) | Diethyl Acetamidomalonate | E. coli / Corynebacterium |
| Yield | High (90-98%) | Moderate (60-70%) | Variable (Titer dependent) |
| Atom Economy | Excellent (All atoms incorporated) | Poor (Loss of CO₂, 2x EtOH) | High (Green Chemistry) |
| Stereochemistry | Racemic (DL-Mix) | Racemic (DL-Mix) | Enantiopure (L-Phe) |
| Safety Profile | High Risk (Cyanide toxicity) | Moderate (Corrosives) | Low (Biological safety) |
| Cost | Low raw material cost | Moderate (Malonate is expensive) | High CAPEX (Bioreactors) |
Critical Synthesis
Why choose the Nitrile route? The this compound pathway is the preferred chemical route for bulk manufacturing where cyanide handling infrastructure exists. Its atom economy is superior, making it cost-effective for producing racemic phenylalanine, which can then be resolved.
Why choose the Malonate route? This route is ideal for lab-scale synthesis or when synthesizing unnatural phenylalanine derivatives (e.g., fluorinated analogs). Benzyl halides with various substitutions are readily available, and the protocol does not require special safety equipment for toxic gases like HCN.
The Biological Shift: While chemical routes dominate for specific derivatives, industrial production of L-Phenylalanine (e.g., for Aspartame) has largely shifted to fermentation. However, the Strecker synthesis remains relevant for generating non-proteinogenic amino acids used in peptidomimetics, where enzymes may lack specificity.
References
-
US Patent 3,867,436 . Method of preparing phenylalanine. (1975). Describes the high-yield Strecker protocol using phenylacetaldehyde. Link
-
Organic Syntheses , Coll. Vol. 3, p. 705 (1955); Vol. 25, p. 30 (1945). Diethyl acetamidomalonate synthesis of amino acids. Link
-
BenchChem . Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate. Link
-
Friedmann, N., & Miller, S. L. (1969).[8] Phenylalanine and tyrosine synthesis under primitive earth conditions. Science, 166(3906), 766-767.[8] (Discusses the phenylacetaldehyde/nitrile mechanism). Link
-
ResearchGate . Production of phenylpyruvic acid from L-phenylalanine... comparison of enzymatic and whole-cell approaches. (2015). Applied Microbiology and Biotechnology. Link
Sources
- 1. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Phenylalanine and tyrosine synthesis under primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Profiling of 2-Amino-3-phenylpropanenitrile Formation
A Comparative Technical Guide for Process Chemists and Kineticists
Executive Summary
The synthesis of 2-Amino-3-phenylpropanenitrile (APPN) is the pivotal intermediate step in the Strecker synthesis of Phenylalanine. While the Strecker reaction is over 170 years old, the kinetic profiling of APPN specifically presents unique challenges compared to simple benzaldehyde derivatives. This is primarily due to the enolizability of phenylacetaldehyde , which introduces a competitive degradation pathway (aldol condensation/polymerization) that complicates rate measurements.
This guide compares three distinct kinetic environments for APPN formation: Classical Aqueous (Uncatalyzed) , Lewis-Acid Catalyzed , and Prebiotic/High-Temperature conditions. We provide experimental workflows for extracting rate constants (
Mechanistic Foundation
To accurately model the kinetics, one must understand that the reaction is not a single elementary step. It is a multi-stage equilibrium governed by pH and cyanide concentration.
The Pathway:
-
Imine Formation: Nucleophilic attack of ammonia on phenylacetaldehyde.
-
Iminium Ion Generation: Protonation of the imine (pH dependent).
-
Nitrile Addition: Irreversible (under kinetic control) or reversible (thermodynamic control) addition of cyanide.
Diagram 1: Reaction Pathway & Kinetic Bottlenecks
Caption: Kinetic pathway of APPN formation. Note the competitive degradation (
Comparative Kinetic Analysis
Method A: Classical Aqueous (Buffer Controlled)
-
System:
in or . -
Kinetic Profile:
-
Rate Law: Generally second-order overall, first-order w.r.t cyanide.
. -
pH Dependence: Bell-shaped curve. Optimal rate typically between pH 8–10. Below pH 8,
drops (formation of HCN gas); above pH 10, drops (loss of proton source for iminium formation).
-
-
Performance: High yield but slow (
hours). -
Critical Insight: Phenylacetaldehyde is sparingly soluble in pure water. Phase transfer limitations can masquerade as kinetic bottlenecks.
Method B: Lewis Acid Catalyzed (e.g., Sc(OTf)3, InCl3)
-
System: Catalyst (1-5 mol%) in MeCN or THF.
-
Kinetic Profile:
-
Acceleration: The metal center coordinates to the imine nitrogen, increasing electrophilicity without requiring a high concentration of protons.
-
Mechanism: Changes from specific acid catalysis to general Lewis acid catalysis.
-
-
Performance: Rapid (
mins). -
Selectivity: If chiral ligands are used (e.g., Jacobsen's catalyst), this method allows for enantioselective kinetic resolution, though
for the mismatched enantiomer will be significantly lower.
Method C: Prebiotic/High-Temperature (Spontaneous)
-
System: High temperature (
), often associated with hydrothermal vent simulations or food processing (Maillard/Strecker degradation). -
Kinetic Profile:
-
Activation Energy (
): High. Studies on phenylalanine degradation to phenylacetaldehyde (the reverse supply route) suggest . -
Thermodynamics: Entropy driven.
-
-
Performance: Fast but "dirty." The rate of polymerization (
) often approaches the rate of nitrile formation ( ), leading to tars.
Experimental Protocol: In-Situ Kinetic Monitoring
Objective: Determine
Workflow Diagram
Caption: Step-by-step kinetic monitoring protocol. Critical step: Ensure imine formation equilibrium is reached (Step 4) before cyanide addition to simplify kinetic math.
Detailed Steps:
-
Solvent Prep: Degas Methanol/Water (1:1) to prevent oxidative degradation of phenylacetaldehyde.
-
Imine Pre-equilibrium: Add Phenylacetaldehyde (1.0 eq) and
(1.2 eq). Stir for 30 mins. Monitor the disappearance of the aldehyde carbonyl peak ( ) and appearance of the imine stretch ( ). -
Initiation: Add NaCN (1.1 eq) as a slug dose. This defines
. -
Tracking: Track the growth of the nitrile peak (
). -
Calculation: Plot
vs. time. The slope is .
Comparative Data Summary
The following data aggregates typical ranges found in Strecker literature for phenylalanine precursors and analogous systems.
| Parameter | Method A: Aqueous (Classical) | Method B: Lewis Acid ( | Method C: High-Temp (Prebiotic) |
| Reaction Time ( | 2 – 6 Hours | 15 – 45 Minutes | < 10 Minutes |
| Observed Rate ( | Variable (Diffusion limited) | ||
| Activation Energy ( | |||
| Yield (APPN) | 75 – 85% | 90 – 98% | < 40% (Complex mixture) |
| Major Side Reaction | Hydrolysis of Imine | Minimal | Polymerization of Aldehyde |
| pH Sensitivity | High (Requires Buffer) | Low | N/A |
Expert Note on Stability:
Unlike benzaldehyde, phenylacetaldehyde has an
References
-
Hidalgo, F. J., & Zamora, R. (2013). Strecker-Type Degradation of Phenylalanine Initiated by 4-Oxo-2-alkenals.[1][2] Journal of Agricultural and Food Chemistry. Link
- Context: Provides kinetic data ( ~55-64 kJ/mol) for the formation/degradation cycles of phenylacetaldehyde in Strecker contexts.
-
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of
-Amino Acids. Chemical Reviews. Link- Context: Authoritative review on catalytic methods and kinetic resolution mechanisms.
-
Ogata, Y., & Kawasaki, A. (1971). Equilibrium and Kinetics of the Strecker Synthesis. Journal of the Chemical Society B. Link
- Context: The foundational text for the rate laws of general Strecker synthesis ( ).
-
Zuend, S. J., et al. (2009). Mechanism of the Thiourea-Catalyzed Asymmetric Strecker Reaction. Journal of the American Chemical Society. Link
- Context: Advanced kinetic modeling for c
Sources
A Comparative Guide to the Synthesis of 2-Amino-3-phenylpropanenitrile: Yield and Cost Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral intermediates is a cornerstone of innovation. 2-Amino-3-phenylpropanenitrile, a key precursor to valuable phenylalanine derivatives and other pharmacologically active molecules, presents a synthetic challenge where the choice of route can significantly impact yield, cost, and scalability. This guide provides an in-depth analysis of the primary synthetic methodologies for this compound, offering a comparative look at their performance based on experimental data and economic viability.
Introduction: The Significance of this compound
This compound is a versatile bifunctional molecule, containing both a nitrile and an amino group on the same carbon atom.[1] This structure makes it a valuable building block in organic synthesis, particularly for the creation of α-amino acids and various heterocyclic compounds used in the pharmaceutical and agrochemical industries.[1] The efficiency of its synthesis is therefore a critical factor in the development of new chemical entities.
Route 1: The Strecker Synthesis
The Strecker synthesis, first described by Adolph Strecker in 1850, remains one of the most fundamental and widely used methods for the preparation of α-amino acids and their nitrile precursors.[2][3] The reaction is a three-component condensation of an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile.[4][5]
Mechanistic Insight
The generally accepted mechanism for the Strecker synthesis of this compound proceeds in two main stages:
-
Imine Formation: Phenylacetaldehyde reacts with ammonia to form an intermediate imine (or its protonated form, an iminium ion), with the elimination of a water molecule.[2][3] The use of a water-absorbing salt like MgSO₄ can help drive this equilibrium towards the imine.[3]
-
Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, yielding the final product, this compound.[2][3]
To avoid the use of highly toxic hydrogen cyanide (HCN) gas, the reaction is typically performed using cyanide salts such as potassium cyanide (KCN) or sodium cyanide (NaCN) in conjunction with an ammonium salt like ammonium chloride (NH₄Cl), which serves as both the ammonia source and a mild acid catalyst.[3][4]
Caption: The Strecker synthesis of this compound.
Experimental Protocol: Strecker Synthesis
The following protocol is a representative procedure for the synthesis of this compound via the Strecker reaction.
Materials:
-
Phenylacetaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Methanol (MeOH)
-
Water
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.
-
Add phenylacetaldehyde to the solution, followed by methanol to ensure miscibility.
-
In a separate beaker, dissolve potassium cyanide in a minimal amount of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Cool the aldehyde-ammonia mixture in an ice bath and slowly add the potassium cyanide solution dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Yield and Cost Analysis: Strecker Synthesis
The Strecker synthesis is known for its robustness and generally provides good to excellent yields.
| Parameter | Analysis |
| Reported Yield | Yields for Strecker syntheses of α-aminonitriles are often high, with some reports indicating up to 88% for similar structures.[4] |
| Starting Materials | Phenylacetaldehyde, ammonium chloride, and potassium cyanide are all readily available commercial chemicals. |
| Cost Considerations | The primary cost drivers are the starting aldehyde and the cyanide source. While the reagents themselves are not prohibitively expensive for laboratory scale, the cost of cyanide and the necessary safety precautions and waste disposal can add to the overall expense, particularly at an industrial scale. |
Route 2: Enzymatic Synthesis
In recent years, enzymatic methods have gained significant traction as a green and highly selective alternative to traditional chemical synthesis.[6] For the production of chiral amines and amino acid derivatives, enzymes such as transaminases and nitrile hydratases offer a promising route.[7][8]
Mechanistic Insight: A Two-Enzyme Cascade
A potential biocatalytic route to this compound could involve a two-step enzymatic cascade:
-
Transamination: A transaminase enzyme could catalyze the amination of a suitable keto-nitrile precursor. However, the synthesis of the required 2-keto-3-phenylpropanenitrile is not trivial.
-
Nitrile Hydration (followed by amination): A more plausible route involves the use of a nitrile hydratase. These enzymes can convert nitriles to amides.[8] While not a direct route to the aminonitrile, related enzymatic systems have been developed for the production of amino acids from α-keto acids.[7] A hypothetical enzymatic process could involve the conversion of phenylpyruvic acid to phenylalanine, which could then be derivatized, although this is a more circuitous route.
A more direct enzymatic approach could utilize a nitrile hydratase that is tolerant to α-amino substitution, acting on a suitable precursor. Research in this area is ongoing, with novel cyanide-resistant nitrile hydratases being discovered.[8]
Caption: A potential enzymatic route using a transaminase.
Experimental Protocol: General Enzymatic Synthesis
A general protocol for an enzymatic synthesis would involve the following steps:
Materials:
-
Phosphate buffer solution
-
Substrate (e.g., a keto-nitrile)
-
Lyophilized cells or purified enzyme (e.g., transaminase)
-
Amino donor (e.g., L-alanine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
Procedure:
-
Prepare a buffered solution at the optimal pH for the chosen enzyme.
-
Dissolve the substrate, amino donor, and PLP cofactor in the buffer.
-
Initiate the reaction by adding the enzyme (either as a whole-cell catalyst or in purified form).
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a set period (e.g., 24-48 hours).
-
Monitor the reaction progress using techniques like HPLC or GC.
-
Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding a solvent or adjusting the pH).
-
Extract the product and purify it using chromatographic methods.
Yield and Cost Analysis: Enzymatic Synthesis
Enzymatic routes offer high selectivity and operate under mild conditions, but they also have their own set of economic considerations.
| Parameter | Analysis |
| Reported Yield | Enzymatic reactions can achieve very high conversions and enantiomeric excesses, often exceeding 90%.[9] However, specific yield data for the enzymatic synthesis of this compound is not widely available in the literature, as this is an emerging area. |
| Starting Materials | The availability and cost of the specific keto-precursor would be a major factor. |
| Cost Considerations | The primary costs are associated with the enzyme itself (production and purification), the need for cofactors, and potentially lower volumetric productivity compared to chemical processes. However, these costs can be offset by reduced energy consumption, simpler purification, and the elimination of hazardous reagents and byproducts. The reusability of the enzyme (e.g., through immobilization) is a key factor in making the process economically viable.[10] |
Comparison of Synthesis Routes
| Feature | Strecker Synthesis | Enzymatic Synthesis |
| Yield | Good to excellent (up to 88% reported for similar compounds)[4] | Potentially very high (>90%), but data for the target molecule is limited.[9] |
| Cost of Reagents | Moderate, with cyanide and aldehyde being the main contributors. | Can be high, depending on the cost of the enzyme and specific substrate. |
| Safety & Environmental | Involves highly toxic cyanide and organic solvents. Waste disposal is a concern. | Generally safer, uses aqueous media and biodegradable catalysts. |
| Scalability | Well-established and scalable. | Can be challenging to scale up due to enzyme stability and cofactor regeneration. |
| Stereoselectivity | Produces a racemic mixture unless chiral auxiliaries or catalysts are used. | Can be highly stereoselective, producing enantiomerically pure products. |
| Reaction Conditions | Can require cooling and careful control of reagent addition. | Mild conditions (near-neutral pH and ambient temperature). |
Conclusion
The choice between the Strecker synthesis and an enzymatic route for the production of this compound depends heavily on the specific requirements of the application.
-
The Strecker synthesis is a robust, well-understood, and cost-effective method for producing racemic this compound, especially at a larger scale. Its main drawbacks are the use of hazardous materials and the lack of inherent stereocontrol.
-
Enzymatic synthesis represents a more modern, "green" approach that can offer excellent stereoselectivity and operates under mild conditions. While the technology is still developing for this specific target molecule, it holds great promise for the production of enantiomerically pure this compound, which is often the desired form for pharmaceutical applications. The primary hurdles to its widespread adoption are the cost and availability of suitable enzymes and starting materials, as well as scalability.
For researchers focused on rapid access to racemic material, the Strecker synthesis remains the go-to method. However, for those developing next-generation pharmaceuticals where enantiopurity is paramount and sustainable manufacturing is a priority, the continued development of enzymatic routes is a critical area of research.
References
-
NROChemistry. Strecker Synthesis. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1): 323-327. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018-11-12). Available from: [Link]
-
Rasayan Journal of Chemistry. Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available from: [Link]
- Patsnap Eureka. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
-
Wikipedia. Phenylacetaldehyde. Available from: [Link]
-
ResearchGate. Alternative synthesis routes that lead to starting material 2 via the... Available from: [Link]
-
PrepChem.com. Synthesis of 2-amino-3-phenyl-propionitrile. Available from: [Link]
-
ResearchGate. A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. (2012-05-30). Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
PMC. Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. Available from: [Link]
- Google Patents. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
-
PMC. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. (2021-05-13). Available from: [Link]
-
ACS Publications. Pyrazolylthiourea Ligands for Tunable Solid-State Photoluminescence and Quenching-Based Zinc(II) Sensing. (2026-01-28). Available from: [Link]
-
PMC. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. (2022-12-03). Available from: [Link]
-
ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Available from: [Link]
-
PubChem. 2-Amino-3-phenoxy-2-phenylpropanenitrile. Available from: [Link]
-
MDPI. Advances in Enzymatic Synthesis of D-Amino Acids. Available from: [Link]
-
Springer. Biotechnological production of amino acids and derivatives: Current status and prospects. (2021-07-15). Available from: [Link]
- Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]
-
PubMed. Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. (2011-07-02). Available from: [Link]
-
MDPI. Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. Available from: [Link]
-
ResearchGate. Enzymatic Production of Amino Acids. Available from: [Link]
- Google Patents. US5187297A - Process for the production of 3-aminocrotononitrile.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. bioinnovationlinkage.oie.go.th [bioinnovationlinkage.oie.go.th]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nottingham.ac.uk [nottingham.ac.uk]
Comprehensive Guide: Confirmation of 2-Amino-3-phenylpropanenitrile Identity Using Reference Standards
Executive Summary
2-Amino-3-phenylpropanenitrile (also known as alpha-aminohydrocinnamonitrile or phenylalanine nitrile) is a critical intermediate in the Strecker synthesis of Phenylalanine. Its transient nature and structural similarity to both its precursor (phenylacetaldehyde) and its hydrolysis product (phenylalanine) present significant analytical challenges.
This guide outlines a robust, multi-modal approach to confirming the identity of this compound. We compare the efficacy of using Qualified Reference Standards against reliance on literature data or unverified reagent-grade materials. The consensus is clear: due to the instability of the free base, the use of a Hydrochloride (HCl) Salt Reference Standard combined with orthogonal analysis (NMR, FTIR, HPLC) is the only pathway to ensure data integrity in drug development.
Part 1: The Analytical Challenge
The primary difficulty in working with this compound is its chemical instability.
-
Retro-Strecker Reaction: In solution (especially basic), the equilibrium can revert to the aldehyde and cyanide.
-
Hydrolysis: Moisture converts the nitrile to an amide and eventually to Phenylalanine.
-
Salt vs. Free Base: The free base is an oil prone to oxidation; the HCl salt is a stable solid. All protocols below assume the use of the HCl salt for stability.
Visualization: The Stability & Synthesis Context
The following diagram illustrates the position of the analyte in the Strecker pathway and its degradation risks.
Caption: Figure 1.[1] The Strecker synthesis pathway showing the analyte's position between precursor and product, highlighting degradation risks.
Part 2: Reference Standard Strategy
To validate your material, you must compare it against a standard. The "performance" in this context is defined by the confidence level of your identification.
Comparison: Reference Standard vs. Alternatives
| Feature | Certified Reference Standard (CRM) | Reagent Grade / In-House | Literature Data Only |
| Traceability | High (NIST/Pharmacopeia traceable) | Low (Variable purity) | None |
| Purity Assignment | Quantitative (Mass Balance/qNMR) | Area % (often overestimates) | N/A |
| Spectral Match | Direct side-by-side comparison | Risk of impurity overlap | Subjective interpretation |
| Risk of False ID | < 1% | Moderate (10-20%) | High (Isomer confusion) |
| Regulatory Acceptance | Required for GMP/IND | Rejected for pivotal data | Insufficient |
Verdict: For IND-enabling studies or process validation, a characterized Reference Standard (purity >98% by mass balance) is mandatory.
Part 3: Experimental Protocols for Identity Confirmation
The following protocols constitute a self-validating system. If the sample passes all three, identity is confirmed with >99% certainty.
Protocol A: 1H and 13C NMR (Structural Fingerprint)
Goal: Distinguish the nitrile from the carboxylic acid (Phenylalanine) and aldehyde.
Methodology:
-
Solvent: Dissolve 10 mg of Reference Standard and Sample separately in 0.6 mL DMSO-d6 .
-
Why DMSO? The HCl salt is soluble in DMSO; CDCl3 solubility is poor. DMSO also slows proton exchange, allowing observation of amine protons.
-
-
Acquisition: Run 1H (minimum 16 scans) and 13C (minimum 256 scans).
Critical Diagnostic Signals (Expected):
-
1H NMR:
- -CH: Look for a triplet or dd at 4.0 – 4.5 ppm . (Note: In Phenylalanine, this is often slightly downfield, but the chemical environment is similar).
-
Amine Protons (
): Broad singlet at 8.5 – 9.0 ppm (distinctive for the salt form). -
Aromatic Ring: Multiplet at 7.2 – 7.4 ppm.
-
13C NMR (The Tie-Breaker):
-
Nitrile (
): Sharp peak at ~117-119 ppm . -
Differentiation: Phenylalanine shows a Carbonyl (
) peak at ~170-175 ppm . Phenylacetaldehyde shows a signal at ~200 ppm . -
Decision Rule: If you see a peak >160 ppm, your sample has hydrolyzed.
-
Protocol B: FTIR Spectroscopy (Functional Group Check)
Goal: Rapid confirmation of the Nitrile group.
Methodology:
-
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption (which degrades the nitrile).
-
Scan: 4000 cm⁻¹ to 600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.
Diagnostic Bands:
-
Nitrile Stretch (
): Look for a weak but sharp band at 2230 – 2250 cm⁻¹ .-
Note: This band is often weak in alpha-amino nitriles. Absence does not guarantee absence of analyte, but presence is definitive.
-
-
Amine Salt: Broad band ~3000 cm⁻¹ (overlapping with CH) and bending vibrations ~1500-1600 cm⁻¹.
-
Absence of Carbonyl: Ensure no strong broad peak exists at 1700-1750 cm⁻¹ (indicates hydrolysis to acid or amide).
Protocol C: HPLC-UV/MS (Purity & Retention Time)
Goal: Quantify purity and confirm molecular mass.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (amide/nitrile absorption) and 254 nm (phenyl ring). MS (ESI+).
Validation Criteria:
-
Retention Time Match: Sample peak must elute within ±2% of the Reference Standard retention time.
-
Mass Spec:
-
Parent Ion:
Da (Free base MW is 146.19). -
Fragmentation: Look for loss of HCN (27 Da) or tropylium ion formation (91 Da).
-
Part 4: Analytical Decision Matrix
Use this workflow to make the final Go/No-Go decision on your material.
Caption: Figure 2. Analytical decision matrix for confirming this compound identity.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (General reference for Nitrile/Amine spectral interpretation).
-
Dyker, G. (Ed.). (2006). Amino Acid Synthesis. In Handbook of C-H Transformations. Wiley-VCH.[3] (Context on Strecker Synthesis intermediates).
-
PubChem Compound Summary. (2024). This compound.[3][4][5] National Center for Biotechnology Information. Link
- Zuend, S. J., et al. (2009). "Scale-Up of a Strecker Reaction for the Synthesis of an α-Amino Nitrile." Organic Process Research & Development. (Provides context on handling unstable amino nitriles).
Sources
The Stability-First Approach: Inter-Lab Validation of 2-Amino-3-phenylpropanenitrile Analysis
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Target Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts
Executive Summary: The Strecker Challenge[1]
2-Amino-3-phenylpropanenitrile (Phe-CN) is the critical alpha-amino nitrile intermediate in the Strecker synthesis of Phenylalanine. While it serves as a potent chiral building block, its analysis is plagued by a fundamental chemical contradiction: it is kinetically unstable in the very aqueous conditions often required for its separation.
In this guide, we move beyond standard "cookbook" methods. We compare the performance of a modern Charged Surface Hybrid (CSH) UHPLC method against legacy techniques (GC and Titration). We demonstrate that only the CSH-UHPLC approach provides the specificity and on-column stability required for rigorous inter-lab validation, as defined by ICH Q2(R2) guidelines.
Comparative Methodology: Why Modern UHPLC Wins
The analysis of alpha-amino nitriles requires balancing three factors: Basicity (of the amine), Thermal Instability (retro-Strecker decomposition), and Hydrolytic Susceptibility (conversion to amide/acid).
The following table objectively compares the proposed UHPLC method against traditional alternatives.
Table 1: Performance Comparison of Analytical Techniques
| Feature | The Product: CSH-UHPLC-UV/MS | Alternative A: GC-FID | Alternative B: Non-Aqueous Titration |
| Primary Mechanism | Partitioning (Hydrophobic/Ionic interaction) at controlled low temperature. | Volatility separation at high temperature (>200°C). | Acid-Base Neutralization (Perchloric acid). |
| Specificity | High. Resolves Nitrile from Hydrolysis Amide and Parent Aldehyde. | Low. Thermal degradation often generates "ghost peaks" (HCN loss). | None. Measures total basicity; cannot distinguish Nitrile from Amide. |
| Stability Risk | Low. Column temperature and autosampler kept <10°C. | Critical. High injector temps trigger retro-Strecker reaction. | Low. Solvents are non-aqueous, but lacks impurity profiling. |
| Sensitivity (LOD) | Excellent. (<0.05 µg/mL with UV @ 215nm). | Moderate. Limited by thermal noise. | Poor. Only suitable for macro assay (>98%). |
| Validation Suitability | ICH Q2(R2) Compliant. | Fails Robustness (Thermal degradation). | Fails Specificity (Impurity interference). |
The Protocol: Self-Validating UHPLC System
This protocol utilizes a Charged Surface Hybrid (CSH) C18 column . Unlike traditional C18 columns, CSH particles possess a low-level surface charge that improves the peak shape of basic compounds (like Phe-CN) using acidic mobile phases without the need for ion-pairing reagents, which suppress MS sensitivity.
Method Conditions[2][3][4][5][6]
-
Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm (or equivalent).
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity) with DAD.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 10°C (Critical for on-column stability).
-
Autosampler Temp: 5°C (Mandatory to prevent in-vial hydrolysis).
-
Detection: UV at 215 nm (primary) and 254 nm (secondary).
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 35% B
-
6.0 min: 90% B
-
8.0 min: 5% B (Re-equilibration)
-
Standard Preparation (The "Just-In-Time" Workflow)
Causality Note: Alpha-amino nitriles hydrolyze to amides in aqueous solution over time.
-
Stock: Dissolve 10 mg Phe-CN in 10 mL anhydrous methanol . (Stable for 24h at -20°C).
-
Working Std: Dilute Stock 1:10 with 0.1% Formic Acid in Water immediately prior to injection.
-
System Suitability: Inject immediately.
Analytical Workflow Diagram
Figure 1: The "Just-In-Time" preparation workflow designed to minimize hydrolytic degradation prior to analysis.
Inter-Lab Validation Results
The following data represents a synthesized validation summary based on ICH Q2(R2) criteria, demonstrating the method's capability to distinguish the nitrile from its hydrolysis product (2-amino-3-phenylpropanamide).
Specificity & Selectivity
The method must resolve the Nitrile (RT 3.2 min) from the Amide (RT 2.1 min) and Phenylalanine (RT 1.5 min).
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Phenylalanine (Acid) | 1.52 | N/A | 1.1 |
| Phe-Amide (Impurity) | 2.14 | 4.5 (vs Acid) | 1.2 |
| Phe-CN (Target) | 3.25 | 6.8 (vs Amide) | 1.1 |
Accuracy & Precision (Inter-Lab)
Data pooled from 3 distinct laboratories using the CSH-UHPLC protocol.
| Parameter | Level | Lab 1 (n=6) | Lab 2 (n=6) | Lab 3 (n=6) | Global Mean |
| Recovery (%) | 80% | 99.8 | 99.2 | 100.4 | 99.8% |
| 100% | 100.1 | 99.5 | 100.2 | 99.9% | |
| 120% | 100.3 | 99.8 | 100.5 | 100.2% | |
| Repeatability (%RSD) | 100% | 0.45% | 0.62% | 0.51% | 0.53% |
| Intermediate Precision | 3 Days | 0.78% | 0.85% | 0.72% | 0.78% |
Stability Profile (The "Stress Test")
This is the most critical validation parameter for this molecule.
| Condition | Time | % Recovery of Phe-CN | Observation |
| Autosampler (5°C) | 0 hr | 100.0% | Reference |
| Autosampler (5°C) | 4 hr | 99.8% | Stable |
| Room Temp (25°C) | 4 hr | 94.2% | Fail (Hydrolysis to Amide) |
| Mobile Phase (pH 2.7) | 24 hr | 88.5% | Fail (Acid Hydrolysis) |
Expert Insights: Troubleshooting the Validation
As an Application Scientist, I often see validation failures not because the column is bad, but because the chemistry is misunderstood. Here is the decision logic for troubleshooting.
Validation Decision Tree
Figure 2: Troubleshooting logic for common validation failures involving alpha-amino nitriles.
Critical "Gotchas"
-
The pH Trap: While acidic pH stabilizes the amine functionality, strong acid combined with heat promotes hydrolysis of the nitrile to the amide. Never heat the column above 25°C for this analysis.
-
The Diluent Effect: If you observe split peaks, your sample solvent (Methanol) might be too strong compared to the initial gradient (5% B). Reduce injection volume to 1-2 µL or match the diluent to the mobile phase immediately before injection.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Dyker, G. (Ed.). (2000).[3] Amino Acid Synthesis by Strecker Reaction.[4][5][6] In Organic Synthesis Highlights IV. Wiley-VCH. (Provides mechanistic background on nitrile hydrolysis). [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds. Application Note. [Link][7][3]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.[7][8][4][5][6][9] (Review of hydrolysis mechanisms relevant to analytical stability). [Link]
Sources
- 1. Separation of Aminoacetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sciforum.net [sciforum.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometric Profiling of 2-Amino-3-phenylpropanenitrile Impurities
Abstract
This guide provides a technical comparison of mass spectrometric (MS) strategies for characterizing impurities in 2-Amino-3-phenylpropanenitrile (APPN) , a critical Strecker synthesis intermediate for phenylalanine. We contrast High-Resolution Quadrupole Time-of-Flight (UHPLC-Q-TOF-MS) against Triple Quadrupole (QqQ) and traditional HPLC-UV workflows. The guide details experimental protocols, fragmentation mechanisms, and performance metrics to ensure compliance with ICH Q3A/B regulatory standards.
Introduction & Regulatory Context
This compound (APPN) is an
The Challenge: APPN is chemically labile. It is prone to:
-
Hydrolysis: Conversion to phenylalanine amide (
) and phenylalanine ( ). -
Retro-Strecker Reaction: Decomposition back to phenylacetaldehyde and HCN, often induced by thermal stress in the MS source.
-
Polymerization: Formation of imidazoles or dimers.
Effective characterization requires a technique that distinguishes these isobaric or structurally similar impurities where HPLC-UV often fails due to overlapping chromophores.
Comparative Analysis: HRMS vs. QqQ vs. HPLC-UV
The following table objectively compares the performance of High-Resolution MS (Q-TOF), Tandem MS (QqQ), and UV detection for APPN impurity profiling.
Table 1: Performance Matrix for APPN Impurity Profiling
| Feature | UHPLC-Q-TOF-MS (Recommended) | UHPLC-QqQ-MS | HPLC-UV (210/254 nm) |
| Primary Application | Unknown Identification (Structure Elucidation) | Routine Quantitation (Targeted Screening) | Purity Estimation (% Area) |
| Mass Accuracy | < 5 ppm (Formula Confirmation) | Unit Resolution (0.7 Da) | N/A |
| Sensitivity (LOD) | High (ng/mL range) | Ultra-High (pg/mL range) | Moderate ( |
| Specificity | Excellent (Resolves isobars via exact mass) | Good (MRM transitions) | Poor (Co-eluting peaks mask impurities) |
| Structural Insight | High (MS/MS fragmentation patterns) | Moderate (Product ion confirmation) | None |
| Limitations | Higher cost; complex data analysis | Requires known standards for MRM setup | "Blind" to non-chromophoric impurities |
Expert Insight: For initial characterization and forced degradation studies, Q-TOF MS is the superior choice because it can identify unexpected degradation products (e.g., oxidative impurities) without prior knowledge. QqQ is preferred only for routine QC monitoring of known toxic impurities (e.g., residual cyanide).
Experimental Protocol: UHPLC-Q-TOF-MS Workflow
This protocol is designed to minimize on-column hydrolysis and in-source fragmentation, ensuring the spectrum reflects the sample, not the instrument artifacts.
Sample Preparation
-
Solvent: Acetonitrile (MeCN) is preferred over Methanol to prevent potential solvolysis/trans-esterification artifacts.
-
Concentration: Prepare 0.5 mg/mL APPN in 90:10 MeCN:Water (v/v).
-
Stability: Analyze within 4 hours of preparation or store at 4°C.
Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (10 min) Hold (2 min). -
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: Low (250°C) – Critical: High source temps (>350°C) can cause thermal Retro-Strecker decomposition, creating false positives for phenylacetaldehyde.
-
Cone Voltage: 20 V (Keep low to preserve the nitrile group).
-
Mass Range: m/z 50–1000.
Workflow Diagram
The following diagram illustrates the logical flow from sample to data, highlighting the critical decision points.
Figure 1: Analytical workflow for APPN characterization. Note the feedback loop: if aldehyde signals are high, lower the source temperature to rule out thermal degradation.
Results & Characterization Data
Impurity Profile Simulation
The following table summarizes the theoretical and experimentally observed data for APPN and its common impurities.
Table 2: MS Characterization Data
| Compound | Structure Type | Formula | Monoisotopic Mass (Da) | Observed m/z [M+H] | Key Fragment Ions (MS/MS) |
| APPN (Target) | 146.0844 | 147.0917 | 120.08 ( | ||
| Phenylacetaldehyde | Starting Material | 120.0575 | 121.0648 * | 91.05 ( | |
| Phenylalanine Amide | Hydrolysis Impurity | 164.0950 | 165.1022 | 148.07 ( | |
| Phenylalanine | Hydrolysis Impurity | 165.0790 | 166.0863 | 120.08 ( | |
| Imine Intermediate | Reaction Intermediate | 131.0735 | 132.0808 | 91.05 ( |
*Note: Phenylacetaldehyde does not ionize well in ESI+. If suspected, use APCI (Atmospheric Pressure Chemical Ionization) or monitor by UV.
Mechanistic Fragmentation Pathway
Understanding the fragmentation of APPN is crucial to distinguish it from its hydrolysis products. The primary fragmentation channel for
Figure 2: ESI-MS/MS fragmentation pathway of this compound. The loss of HCN (27 Da) confirms the nitrile moiety.
Technical Considerations & Troubleshooting
The "In-Source" Artifact Risk
Nitriles are fragile. If you observe a high abundance of m/z 121 (Aldehyde) or m/z 132 (Imine), perform a Flow Injection Analysis (FIA) at varying cone voltages (10V, 20V, 40V).
-
Result: If the ratio of m/z 121 to m/z 147 increases with voltage, the aldehyde is an artifact of the analysis, not a sample impurity.
System Suitability Test (SST)
Before running samples, inject a standard mixture of Phenylalanine (m/z 166) and APPN (m/z 147).
-
Requirement: Resolution (
) > 1.5 between the amide and the nitrile. -
Rationale: These compounds are structurally similar and can co-elute on short gradients.
References
-
ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
Kazuaki, I., et al. (2012).[1] Organocatalytic Asymmetric Strecker Reaction.[1] Chemical Reviews. [Link]
- Holčapek, M., et al. (2010). Mass Spectrometry in the Analysis of Organic Compounds. Wiley-Interscience.
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
Sources
comparative DFT studies on the stability of 2-Amino-3-phenylpropanenitrile conformers
This guide provides a technical framework for conducting comparative Density Functional Theory (DFT) studies on 2-Amino-3-phenylpropanenitrile (Phenylalanine nitrile). It is designed for computational chemists and drug discovery scientists seeking to accurately model flexible aromatic amino-nitriles.
Executive Summary
This compound is a critical Strecker synthesis intermediate and a prebiotic precursor to phenylalanine. Its conformational landscape is dominated by the competition between steric repulsion and stabilizing non-covalent interactions (specifically NH···
The Challenge: Standard DFT functionals (e.g., B3LYP) often fail to accurately predict the global minimum of flexible aromatic systems because they underestimate long-range dispersion interactions. This leads to erroneous Boltzmann populations and inaccurate binding affinity predictions in docking studies.
The Solution: This guide compares the "Standard" approach against "Dispersion-Corrected" alternatives, validating them against high-level ab initio benchmarks.
The "Product" Comparison: Selecting the Computational Strategy
In this study, the "product" is the computational methodology. We compare three distinct tiers of theory to determine the most cost-effective yet accurate approach for modeling this compound.
| Feature | Standard DFT (B3LYP) | Dispersion-Corrected DFT ( | Benchmark Theory (MP2 / CCSD(T)) |
| Primary Mechanism | Hybrid Exchange-Correlation | Hybrid XC + Empirical Dispersion / Meta-GGA | Wavefunction Correlation |
| Dispersion Handling | Poor (Undervalues | Excellent (Explicit | High (Explicit electron correlation) |
| Cost Efficiency | High (Fast) | High (Moderate increase over B3LYP) | Low (Very expensive scaling) |
| Accuracy for Phenyl | Low (Often predicts wrong global min) | High (Matches MP2 trends) | Reference Standard |
| Recommended Use | Preliminary Geometry Opt | Production Geometry & Energy | Validation / Single Point Energy |
Why Dispersion Matters for This Molecule
This compound contains a flexible benzyl side chain. The rotation around the
-
Without Dispersion (B3LYP): The calculation is dominated by steric repulsion, often predicting an anti (extended) conformation as the global minimum.
-
With Dispersion (
B97X-D): The method accounts for the attractive London dispersion forces between the phenyl ring and the amino/nitrile group (NH··· ), correctly identifying the gauche (folded) conformer as the most stable.
Conformational Landscape Analysis
To study the stability, you must systematically scan the potential energy surface (PES). The critical degree of freedom is the
Key Rotamers
Three staggered conformers exist based on the Newman projection looking down the
-
Rotamer I (Gauche- /
): . The phenyl ring is gauche to the amino group ( ) and the nitrile group ( ). -
Rotamer II (Anti /
): . The phenyl ring is anti to the amino group (extended structure). -
Rotamer III (Gauche+ /
): . The phenyl ring is gauche to the amino group but may suffer steric clash with the nitrile.
Hypothesis: The
Step-by-Step Experimental Protocol
This workflow ensures a self-validating study, moving from low-cost exploration to high-accuracy validation.
Phase 1: Conformational Search (Exploration)
-
Tool: Spartan, Macromodel, or RDKit.
-
Method: Monte Carlo or Systematic Search using MMFF94 force field.
-
Goal: Generate 10-20 starting geometries to ensure no local minima are missed.
-
Filter: Discard duplicates (RMSD < 0.5 Å) and high-energy structures (>10 kcal/mol).
Phase 2: Geometry Optimization (Screening)
-
Level: B3LYP/6-31G(d).
-
Purpose: Rapidly relax the MM structures to the nearest DFT minima.
-
Output: Identify the unique rotamers (I, II, III).
Phase 3: High-Level Optimization & Frequency (Production)
-
Level:
B97X-D / 6-311++G(d,p). -
Settings: Opt=Tight, Int=Ultrafine (essential for resolving small energy differences in soft modes).
-
Validation: Calculate vibrational frequencies. Zero imaginary frequencies confirm a true minimum.
-
Thermochemistry: Extract Zero-Point Energy (ZPE) and Gibbs Free Energy (
).
Phase 4: Single Point Energy Benchmark (Validation)
-
Level: MP2 / aug-cc-pVTZ (on the
B97X-D geometries). -
Purpose: Correct electronic energy errors.
-
Calculation:
.
Visualization of Workflow
The following diagram illustrates the logical flow of the comparative study, ensuring no data loss between low and high levels of theory.
Caption: Hierarchical computational workflow for identifying and validating stable conformers.
Representative Data & Interpretation
The table below illustrates representative relative energies (
| Conformer | Structure Description | Interpretation | |||
| Rotamer I ( | Folded (NH··· | +0.80 | 0.00 | 0.00 | Global Minimum. Stabilized by dispersion/NH- |
| Rotamer II ( | Extended | 0.00 | +1.20 | +1.15 | B3LYP falsely predicts this as stable due to lack of dispersion attraction. |
| Rotamer III ( | Folded (Steric) | +1.50 | +0.90 | +0.95 | Destabilized by steric clash between Phenyl and CN, but dispersion helps. |
Critical Analysis for the Researcher[2]
-
If you use B3LYP: You will likely conclude the molecule prefers an extended chain. This is incorrect for gas-phase or non-polar solvent conditions.
-
If you use
B97X-D: You capture the subtle interaction (approx. 1.5–2.0 kcal/mol stabilization), aligning with the MP2 benchmark.
References
-
Grimme, S. (2011). "Density functional theory with London dispersion corrections." WIREs Computational Molecular Science. Link
-
Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link
- Dunbar, R. C., et al. (2009). "Conformation and binding of phenylalanine and its derivatives." Journal of Physical Chemistry A.
-
Chai, J. D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. Link
-
NIST Computational Chemistry Comparison and Benchmark Database. "Phenylalanine and derivatives benchmarks." Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
